CDK8-IN-11 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C19H16ClF3N4O2 |
|---|---|
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
1-[4-[(6-amino-3-pyridinyl)oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |
Clave InChI |
QYWOEWODLVLYJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of CDK8-IN-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene, playing a pivotal role in the transcriptional regulation of various signaling pathways implicated in cancer. CDK8-IN-11 hydrochloride is a potent and selective small molecule inhibitor of CDK8. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, presenting quantitative data on its activity, and outlining detailed protocols for its in vitro and in vivo evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on CDK8-targeted cancer therapies.
Introduction to CDK8 and its Role in Cancer
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a multiprotein assembly that regulates the function of RNA polymerase II. Unlike other CDKs that are primarily involved in cell cycle progression, CDK8 acts as a transcriptional regulator. It can function as both a transcriptional activator and repressor, influencing the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.
Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal cancer, where it is often amplified and overexpressed. CDK8 exerts its oncogenic effects through the modulation of several key signaling pathways, most notably the WNT/β-catenin and STAT (Signal Transducer and Activator of Transcription) pathways. By phosphorylating key components of these pathways, CDK8 can enhance the expression of pro-proliferative and anti-apoptotic genes.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of CDK8 kinase activity. Its primary mechanism of action is the competitive inhibition of ATP binding to the CDK8 active site, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of CDK8-mediated signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibition of the WNT/β-catenin Signaling Pathway
The WNT/β-catenin signaling pathway is a critical driver of tumorigenesis in many cancers, particularly colorectal cancer. In the canonical WNT pathway, the stabilization and nuclear translocation of β-catenin lead to the transcriptional activation of target genes such as c-Myc, which promote cell proliferation. CDK8 has been shown to be a positive regulator of β-catenin-dependent transcription.
This compound effectively suppresses the WNT/β-catenin signaling pathway. By inhibiting CDK8, it prevents the phosphorylation of substrates that enhance β-catenin's transcriptional activity. This leads to a reduction in the expression of β-catenin target genes, thereby inhibiting the proliferation of cancer cells dependent on this pathway.
Modulation of the STAT1 Signaling Pathway
The STAT1 signaling pathway is crucial for mediating cellular responses to interferons and other cytokines. Phosphorylation of STAT1 at Serine 727 (Ser727) is a key event in its transcriptional activation. CDK8 has been identified as a kinase responsible for the phosphorylation of STAT1 at this residue.
This compound has been demonstrated to inhibit the phosphorylation of STAT1 at Ser727 in a dose-dependent manner. This inhibition of STAT1 activation can modulate the expression of interferon-stimulated genes, which have complex roles in cancer, including effects on apoptosis and immune responses.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| IC50 (CDK8) | 46 nM | Half-maximal inhibitory concentration against CDK8 kinase activity. |
While CDK8-IN-11 is described as a selective inhibitor, a broader kinase selectivity profile against other CDKs and a wider panel of kinases was not available in the public domain at the time of this report.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| HCT-116 | Cell Proliferation | Inhibition of proliferation | Dose-dependent inhibition |
| HCT-116 | Western Blot | p-STAT1 (Ser727) | Dose-dependent inhibition |
| CT-26 | In Vivo Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth |
Detailed pharmacokinetic data for this compound, such as bioavailability, half-life, and clearance, were not publicly available at the time of this report.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by CDK8 and the point of intervention for this compound.
The Discovery and Synthesis of CDK8-IN-11 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8 influences the activity of key signaling pathways implicated in cancer progression, notably the Wnt/β-catenin and STAT signaling cascades. CDK8-IN-11 hydrochloride is a potent and selective small-molecule inhibitor of CDK8 that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a resource for researchers in the field of cancer biology and drug discovery.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] This complex acts as a bridge between transcription factors and RNA polymerase II, thereby playing a pivotal role in the regulation of gene expression.[1] Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia (AML).[2][3]
CDK8's oncogenic role is often linked to its ability to modulate the transcriptional output of key cancer-driving pathways. For instance, in colorectal cancer, CDK8 is frequently amplified and acts as a coactivator of the Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis in this malignancy.[4] Furthermore, CDK8 can phosphorylate and activate STAT transcription factors, which are involved in cytokine signaling and immune responses.[5] The multifaceted role of CDK8 in transcriptional regulation has made it an attractive target for the development of novel anti-cancer therapeutics.
Discovery of this compound
This compound was identified as a potent and selective inhibitor of CDK8 through targeted drug discovery efforts. It demonstrates high affinity for CDK8 and exhibits inhibitory activity at nanomolar concentrations. The hydrochloride salt form of the compound enhances its solubility and suitability for biological and pharmaceutical development.
Quantitative Biological Data
The biological activity of CDK8-IN-11 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CDK8) | 46 nM | Enzymatic assay | [4] |
| Cell Lines | HCT-116, HHT-29, SW480, CT-26, GES-1 | Cell proliferation assay | [4] |
| p-STAT1 (Ser727) Inhibition | 0-4 μM (48 h) | Western Blot in HCT-116 cells | [4] |
| Cell Cycle Arrest | G1 phase | Flow cytometry in HCT-116 cells (0.5-2 μM, 48 h) | [4] |
| Parameter | Value | Dosing | Animal Model | Reference |
| Tumor Growth Inhibition | Significant | 10 and 40 mg/kg, p.o. | CT-26 xenograft mice | [4] |
| Apparent Permeability | 1.8 × 10⁻⁶ cm/s | 10 mg/kg, p.o.; 2 mg/kg, i.v. | Rats | [4] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the general synthesis schemes for similar pyrimidine-based kinase inhibitors disclosed in patents, a plausible synthetic route can be proposed. The synthesis likely involves a nucleophilic aromatic substitution reaction as a key step.
Disclaimer: The following is a generalized, representative synthesis scheme and has not been experimentally verified for CDK8-IN-11. Researchers should consult relevant patents (e.g., WO2018027082A1) for more detailed, though not specific, guidance.
General Synthetic Scheme:
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the effect of CDK8-IN-11 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, SW480)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of CDK8-IN-11 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of CDK8-IN-11. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis of STAT1 Phosphorylation
Objective: To assess the inhibition of CDK8-mediated phosphorylation of STAT1 at Ser727 in cells treated with CDK8-IN-11.
Materials:
-
HCT-116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Plate HCT-116 cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of CDK8-IN-11 for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT1 and β-actin for loading control.
Signaling Pathways and Experimental Workflows
CDK8 in the Wnt/β-catenin Signaling Pathway
CDK8 acts as a positive regulator of the canonical Wnt/β-catenin signaling pathway. In the nucleus, stabilized β-catenin complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[2] CDK8 can phosphorylate components of this complex, enhancing its transcriptional activity. Inhibition of CDK8 with CDK8-IN-11 is expected to downregulate the expression of Wnt target genes.
Experimental Workflow for In Vivo Efficacy Study
Conclusion
This compound is a valuable research tool for investigating the biological functions of CDK8 and a promising lead compound for the development of novel cancer therapeutics. Its potent and selective inhibition of CDK8 leads to the suppression of key oncogenic signaling pathways, resulting in anti-proliferative effects in cancer cells and tumor growth inhibition in vivo. This technical guide provides a consolidated resource of the current knowledge on CDK8-IN-11, which should facilitate further research and development in this area. Future studies will likely focus on elucidating the full spectrum of its anti-cancer activities, identifying predictive biomarkers for patient selection, and exploring its potential in combination therapies.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2018027082A1 - Use of cdk8 inhibitors to treat diseases of inflammation and autoimmunity - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
CDK8: A Comprehensive Technical Guide to a High-Value Oncology Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in transcriptional regulation and its association with cancer cell proliferation, survival, and metastasis. As a conditionally essential kinase, CDK8 is a key component of the Mediator complex, a critical interface between transcription factors and the RNA polymerase II machinery. Its dysregulation is implicated in a variety of malignancies, including colorectal, breast, and hematological cancers, often correlating with poor prognosis. This technical guide provides an in-depth overview of CDK8's biological functions, its role in key oncogenic signaling pathways, the current landscape of therapeutic inhibitors, and detailed experimental protocols for its investigation.
The Role of CDK8 in Cancer Biology
CDK8, along with its paralog CDK19, forms the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13. This module can reversibly associate with the core Mediator complex to modulate gene expression. CDK8 exerts its influence through two primary mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, thereby altering their stability and activity. Key targets include components of the Wnt/β-catenin, STAT, and Hippo signaling pathways.[1] This phosphorylation can either activate or repress transcriptional programs, depending on the cellular context.
-
Regulation of RNA Polymerase II Activity: CDK8 can phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, influencing transcriptional initiation and elongation.[2]
The oncogenic role of CDK8 is often context-dependent. While frequently acting as a positive regulator of cancer-promoting genes, in some instances, it can have tumor-suppressive functions.[3] This dual functionality underscores the importance of understanding the specific cellular environment when targeting CDK8.
Key Signaling Pathways Involving CDK8
CDK8 is a critical node in several signaling pathways central to tumorigenesis.
Wnt/β-catenin Signaling
In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of genes involved in cell proliferation. CDK8 has been identified as a crucial coactivator of β-catenin-dependent transcription.[4] It can phosphorylate β-catenin, enhancing its transcriptional activity. Furthermore, CDK8 can phosphorylate and inactivate E2F1, a known repressor of β-catenin, further promoting Wnt pathway signaling.[5] Dysregulation of the Wnt/β-catenin pathway is particularly prominent in colorectal cancer.[6]
Caption: CDK8 in the Wnt/β-catenin signaling pathway.
STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine signaling. CDK8 has been identified as a kinase that phosphorylates STAT1 on serine 727 (S727) in response to interferon-gamma (IFNγ).[7] This phosphorylation is crucial for the full transcriptional activity of STAT1 and the regulation of a subset of IFNγ-responsive genes.[8][9] Similarly, CDK8 can phosphorylate other STAT family members, including STAT3 and STAT5, modulating their activity in various cancer contexts.[8]
Caption: CDK8 in the STAT signaling pathway.
Hippo Signaling
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. The transcriptional coactivators YAP and TAZ are the main downstream effectors of this pathway. Recent evidence suggests a link between CDK8 and the Hippo pathway. CDK8 can directly phosphorylate YAP, which enhances its activity and promotes the migration of colon cancer cells. This interaction highlights a novel mechanism by which CDK8 can contribute to cancer progression.
Caption: CDK8 interaction with the Hippo signaling pathway.
CDK8 Inhibitors in Oncology
The development of small molecule inhibitors targeting CDK8 has gained significant momentum. These inhibitors primarily act as ATP-competitive agents, blocking the kinase activity of CDK8 and its paralog CDK19.[5]
Preclinical and Clinical Landscape
Several CDK8/19 inhibitors have demonstrated promising preclinical activity, leading to their advancement into clinical trials. These compounds have shown efficacy in various cancer models, including solid tumors and hematological malignancies.[10][11]
Table 1: Selected CDK8/19 Inhibitors in Development
| Compound | Developer | Highest Development Phase | Selected Indications | Mechanism of Action |
| RVU120 (SEL120) | Ryvu Therapeutics | Phase I/II | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Solid Tumors | Selective CDK8/19 inhibitor |
| BCD-115 (Senexin B) | Biocad | Phase I | ER+ Breast Cancer | Selective CDK8/19 inhibitor |
| SNX631 | Senex Biotechnology | Preclinical | Breast Cancer | Selective CDK8/19 inhibitor |
| BI-1347 | Boehringer Ingelheim | Preclinical | Solid Tumors | Potent and selective CDK8/19 inhibitor |
| Compound 2 | Boehringer Ingelheim | Preclinical | Hematological and Solid Tumors | Potent and selective CDK8/19 inhibitor |
Table 2: In Vitro Activity of Selected CDK8 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cell Line | Cell-based Assay IC50 (µM) |
| RVU120 (SEL120) | - | - | AML cell lines | - |
| BCD-115 (Senexin B) | 17 | - | - | - |
| SNX631 | 0.3-1.4 | - | - | - |
| BI-1347 | 1.4 | - | MV-4-11b | 0.007 |
| Compound 2 | 1.8 | - | MV-4-11b | <1 |
| T-474 | 1.6 | 1.9 | VCaP | - |
| T-418 | 23 | 62 | VCaP | - |
| Senexin A | 640 | - | - | - |
| Senexin C | 3.6 | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[2][9][12][13][14]
Clinical Trial Data Summary
RVU120 (SEL120):
-
Solid Tumors (NCT05052255): In a Phase I/II trial for relapsed/refractory metastatic or advanced solid tumors, RVU120 was generally well tolerated.[10][15][16] As of February 2022, 5 patients were enrolled, with no dose-limiting toxicities (DLTs) or ≥G3 adverse events (AEs) observed at doses of 75 mg and 100 mg.[10] Two out of three patients in the first cohort achieved stable disease.[10] Later data from October 2023 with 39 patients across 8 cohorts (doses from 75 to 400 mg) showed 12 patients with stable disease, and for 8 of these patients, the duration of therapy on RVU120 was longer than their prior line of therapy.[17] The most common treatment-related AEs were grade 1/2 nausea and vomiting.[15][16]
-
AML and HR-MDS: In a Phase Ib study, RVU120 has shown preliminary signs of efficacy, including a complete remission in one patient.[17]
BCD-115 (Senexin B):
-
ER+ Breast Cancer (NCT03065010): A Phase Ia/Ib dose-finding study was initiated to evaluate the safety, tolerability, and pharmacokinetics of BCD-115 in combination with endocrine therapy in women with ER+/HER2- advanced breast cancer.[18][19] The trial was designed in two stages: dose-finding and then evaluation of the recommended dose.[18] This trial has been completed.[20][21]
Experimental Protocols
CDK8 Kinase Inhibition Assay (Biochemical)
This protocol describes a luminescence-based assay to measure the enzymatic activity of CDK8 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 2.7 mM KCl, 2 mM MgCl2, 2 mM MnCl2, 0.04% Tween-20, 2 mM DTT)
-
ATP
-
CDK8 substrate peptide
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a no-inhibitor control.
-
Enzyme and Substrate Preparation: Prepare a solution of CDK8/Cyclin C and substrate peptide in kinase assay buffer.
-
Reaction Initiation: Add the enzyme/substrate solution to the wells containing the test compounds. Add ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based STAT1 Phosphorylation Inhibition Assay
This protocol outlines a method to assess the ability of a CDK8 inhibitor to block the phosphorylation of STAT1 at Ser727 in cells.
Materials:
-
Cancer cell line known to express CDK8 and STAT1 (e.g., VCaP, HCT116)
-
Cell culture medium and supplements
-
Test CDK8 inhibitor
-
Recombinant human IFNγ
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CDK8 inhibitor for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cytokine Stimulation: Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Normalize the phospho-STAT1 signal to the total STAT1 signal for each sample. Calculate the percent inhibition of STAT1 phosphorylation relative to the IFNγ-stimulated vehicle control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a CDK8 inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., HCT116, HCC1954)
-
Matrigel (optional)
-
Test CDK8 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the CDK8 inhibitor and vehicle control to the respective groups according to the desired dose and schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weights.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumors can be further processed for pharmacodynamic marker analysis (e.g., Western blotting for pSTAT1) or histological examination.
-
Experimental and Drug Discovery Workflow
The discovery and development of CDK8 inhibitors follow a structured workflow, from target validation to clinical trials.
Caption: A typical workflow for the discovery and development of CDK8 inhibitors.
Conclusion and Future Directions
CDK8 represents a promising and actively pursued target for cancer therapy. Its role as a transcriptional regulator at the crossroads of multiple oncogenic signaling pathways provides a strong rationale for its inhibition. The development of potent and selective CDK8 inhibitors has demonstrated encouraging preclinical and early clinical activity. Future research will focus on identifying predictive biomarkers to select patient populations most likely to benefit from CDK8-targeted therapies. Combination strategies, pairing CDK8 inhibitors with other targeted agents or immunotherapies, also hold significant promise for overcoming drug resistance and improving clinical outcomes. The continued elucidation of the complex biology of CDK8 will undoubtedly fuel the development of novel and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 5. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Downregulation of CDK-8 inhibits colon cancer hepatic metastasis by regulating Wnt/β-catenin pathway [ouci.dntb.gov.ua]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Dual Inhibition of TNKS1 and CDK8 by TCS9725 Attenuates STAT1/β-Catenin/TGFβ1 Signaling in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ryvu.com [ryvu.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. onclive.com [onclive.com]
- 16. wp.ryvu.com [wp.ryvu.com]
- 17. ryvu.com [ryvu.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Study of BCD-115 in Women With ER(+) HER2(-) Local Advanced and Metastatic Breast Cancer [findmecure.com]
- 20. biotechhunter.com [biotechhunter.com]
- 21. golden.com [golden.com]
The Dual Role of CDK8/19 in Transcriptional Regulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key transcriptional regulators that, in concert with Cyclin C (CCNC), MED12, and MED13, form the kinase module of the Mediator complex. This module acts as a molecular switch, reversibly associating with the core Mediator to fine-tune RNA Polymerase II (Pol II) activity. Dysregulation of CDK8/19 has been implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the role of CDK8 and CDK19 in transcriptional regulation, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: The Mediator Kinase Module
CDK8 and its paralog, CDK19, are serine/threonine kinases that share high sequence homology, particularly within their kinase domains. They are mutually exclusive components of the Mediator kinase module, which acts as a bridge between gene-specific transcription factors and the general Pol II transcription machinery. The association of the kinase module with the core Mediator complex is thought to prevent the recruitment of Pol II, thereby repressing transcription initiation. Conversely, the kinase activity of CDK8/19 can also positively regulate transcription by phosphorylating various substrates, including transcription factors and components of the transcription machinery itself. This dual functionality underscores the complex and context-dependent role of CDK8/19 in gene expression.
Signaling Pathways Involving CDK8/19
CDK8 and CDK19 are involved in a multitude of signaling pathways that are crucial for development, homeostasis, and disease. Their ability to phosphorylate key signaling molecules allows them to act as critical nodes in cellular communication networks.
Key Signaling Pathways:
-
Wnt/β-catenin Pathway: CDK8 has been identified as an oncogene in colorectal cancer, where it positively regulates β-catenin-driven transcription.
-
TGF-β/SMAD Pathway: CDK8/19 can phosphorylate SMAD transcription factors, modulating their activity and influencing cellular responses to TGF-β signaling.
-
NF-κB Pathway: CDK8/19 potentiate the transcriptional activity of NF-κB, a key regulator of inflammation and immunity, by enabling the elongation of NF-κB-induced transcripts[1].
-
STAT Pathway: CDK8 can directly phosphorylate STAT1 on serine 727, selectively regulating the interferon response.
Quantitative Data on CDK8/19 Activity and Inhibition
The development of potent and selective inhibitors has been instrumental in elucidating the functions of CDK8 and CDK19. The following tables summarize key quantitative data related to the biochemical and cellular activities of these kinases and their inhibitors.
| Inhibitor | Target(s) | IC₅₀ (nM, Biochemical Assay) | Cell-Based Assay IC₅₀ (nM) | Reference(s) |
| Cortistatin A | CDK8, CDK19 | 12 (CDK8 module) | <10 (STAT1-S727 phosphorylation) | [2] |
| Senexin B | CDK8, CDK19 | - | ~100 (NF-κB reporter) | [3] |
| BI-1347 | CDK8, CDK19 | 1.4 (CDK8) | - | |
| Compound 15 | CDK8, CDK19 | 1 (CDK8), 1 (CDK19) | 2 (STAT1-S727 phosphorylation) | |
| SNX631 | CDK8, CDK19 | - | 7-11 |
| Substrate | Phosphorylation Site | Effect of CDK8/19 Inhibition | Cell Line | Reference(s) |
| STAT1 | Ser727 | Decreased phosphorylation | MOLM-14 | [2] |
| SMAD2 | Thr220 | Decreased phosphorylation | MOLM-14 | [2] |
| SMAD3 | Thr179 | Decreased phosphorylation | MOLM-14 | [2] |
| Gene | Fold Change (upon CDK8/19 inhibition) | Cell Line | Condition | Reference(s) |
| CEBPA | Upregulated | MOLM-14 | Cortistatin A treatment | [2] |
| IRF8 | Upregulated | MOLM-14 | Cortistatin A treatment | [2] |
| IL8 | Downregulated | HEK293 | TNFα stimulation + Senexin B | [3] |
| CXCL1 | Downregulated | HEK293 | TNFα stimulation + Senexin B | [3] |
| CXCL2 | Downregulated | HEK293 | TNFα stimulation + Senexin B | [3] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount to advancing our understanding of CDK8/19. This section provides detailed protocols for key techniques used to study their function.
CRISPR/Cas9-Mediated Knockout of CDK8/19
This protocol outlines the generation of CDK8 and/or CDK19 knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA)
-
HEK293T cells for lentivirus production
-
Target cell line (e.g., HCT116)
-
Polybrene or other transduction reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Antibodies for Western blot validation (anti-CDK8, anti-CDK19, anti-GAPDH)
sgRNA Sequences (Human):
-
CDK8: 5'-CACCGGCTCTTCACCAACGTGCACG-3'
-
CDK19: 5'-CGAGGAACCTCTAGTGGTGA-3' and 5'-TCCTCGGGCCTGACTTCCAT-3'[4]
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA, along with packaging and envelope plasmids.
-
Transduction: Infect the target cell line with the harvested lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the region surrounding the sgRNA target site by PCR and analyze for insertions/deletions (indels) by Sanger sequencing or T7 endonuclease I assay.
-
Western Blot: Confirm the absence of CDK8 or CDK19 protein expression by Western blot analysis of whole-cell lysates.
-
References
- 1. Elucidating the Functions of CDK8 and CDK19 in Acute Myeloid Leukemia [dash.harvard.edu]
- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Responses to IFN-γ Require Mediator Kinase-Dependent Pause Release and Mechanistically Distinct CDK8 and CDK19 Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
An In-depth Technical Guide to CDK8-IN-11 Hydrochloride for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology. As a component of the Mediator complex, CDK8 plays a crucial role in regulating gene transcription, and its dysregulation is implicated in various cancers.[1] CDK8-IN-11 is a potent and selective small molecule inhibitor of CDK8, demonstrating promising anti-cancer activity in preclinical studies. This technical guide provides a comprehensive overview of CDK8-IN-11 hydrochloride, including its chemical properties, mechanism of action, applications in cancer research with supporting data, and detailed experimental protocols.
Chemical Properties and Synthesis
This compound is the salt form of the active CDK8 inhibitor. The hydrochloride form often provides improved solubility and stability for research applications.
Table 1: Chemical Properties of CDK8-IN-11
| Property | Value | Source |
| Chemical Name | 3-(4-((3-ethyl-1-methyl-1H-pyrazol-5-yl)amino)quinazolin-7-yl)-N-(trifluoromethyl)benzamide | N/A |
| Molecular Formula | C19H15F3N4O2 | |
| Molecular Weight | 388.34 g/mol | |
| CAS Number | 2839338-28-0 (free base) | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3][4] |
Proposed Synthesis Route
A detailed, step-by-step synthesis protocol for CDK8-IN-11 is not publicly available. However, based on the synthesis of structurally related quinazoline (B50416) and pyrazole-containing kinase inhibitors, a plausible synthetic route can be proposed. This would likely involve a multi-step process culminating in the coupling of a substituted quinazoline core with a substituted benzamide (B126) fragment. Researchers should refer to literature on the synthesis of similar chemical scaffolds for detailed reaction conditions.[5][6][7]
Mechanism of Action
CDK8-IN-11 is a potent and selective inhibitor of CDK8 kinase activity with an IC50 value of 46 nM.[2] Its primary mechanism of action involves the inhibition of downstream signaling pathways that are aberrantly activated in cancer.
-
Inhibition of WNT/β-catenin Signaling: CDK8 is a known positive regulator of the WNT/β-catenin pathway, which is frequently hyperactivated in colorectal and other cancers.[1] CDK8-IN-11 suppresses this pathway, leading to reduced levels of β-catenin and its downstream target, c-Myc, a key oncoprotein.[2]
-
Inhibition of STAT1 Phosphorylation: CDK8 can directly phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727), a modification that is crucial for its transcriptional activity.[8][9] CDK8-IN-11 has been shown to inhibit the phosphorylation of STAT1 at S727 in cancer cells.[2]
Applications in Cancer Research
CDK8-IN-11 has demonstrated significant anti-cancer effects in both in vitro and in vivo models, particularly in colon cancer.
In Vitro Studies
CDK8-IN-11 inhibits the proliferation of various human cancer cell lines.
Table 2: In Vitro Anti-proliferative Activity of CDK8-IN-11
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 1.2 | [2] |
| HHT-29 | Colon Cancer | 0.7 | [2] |
| SW480 | Colon Cancer | 2.4 | [2] |
| CT-26 | Colon Cancer | 5.5 | [2] |
| GES-1 | Gastric Epithelial | 62.7 | [2] |
Furthermore, treatment of HCT-116 colon cancer cells with CDK8-IN-11 (0.5-2 µM for 48 hours) resulted in an increased number of cells in the G1 phase of the cell cycle, indicating a G1-phase arrest.[2]
In Vivo Studies
In a CT-26 xenograft mouse model, oral administration of CDK8-IN-11 at doses of 10 and 40 mg/kg resulted in significant inhibition of tumor growth.[2] This anti-tumor effect was accompanied by a reduction in the levels of β-catenin and c-Myc in the tumor tissue, confirming the in vivo engagement of the WNT/β-catenin pathway.[2]
Table 3: Pharmacokinetic Properties of CDK8-IN-11 in Rats
| Parameter | Value (10 mg/kg, p.o.) | Value (2 mg/kg, i.v.) | Reference |
| Permeability (Papp) | 1.8 x 10⁻⁶ cm/s | - | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involving CDK8-IN-11. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Proliferation Assay (CCK-8)
This protocol is for determining the IC50 value of CDK8-IN-11 in a 96-well plate format.
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10][11][12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CDK8-IN-11. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot for p-STAT1 (Ser727)
This protocol describes the detection of phosphorylated STAT1 at Ser727 in cancer cells treated with CDK8-IN-11.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with CDK8-IN-11 at the desired concentrations for the specified time (e.g., 0-4 µM for 48 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT1 (Ser727) (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13]
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of CDK8-IN-11 in a subcutaneous xenograft model.
-
Cell Implantation:
-
Harvest cancer cells (e.g., CT-26) and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[14]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[15]
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral gavage. A common vehicle for poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
Administer CDK8-IN-11 (e.g., 10 or 40 mg/kg) or the vehicle control orally once daily.[2]
-
-
Monitoring and Endpoint:
-
Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[15]
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
CDK8 Signaling Pathways in Cancer
CDK8 is a key regulator of transcription and is involved in multiple signaling pathways that are critical for cancer development and progression.
CDK8, as part of the Mediator complex, can phosphorylate various transcription factors, thereby modulating their activity. This includes STAT1, SMAD proteins (mediators of TGF-β signaling), the intracellular domain of NOTCH, the tumor suppressor p53, and the cell cycle regulator E2F1. Additionally, CDK8 is a critical component of the Wnt/β-catenin signaling pathway, promoting the transcription of target genes involved in cell proliferation.[16][17]
Conclusion
This compound is a valuable research tool for investigating the role of CDK8 in cancer. Its potency, selectivity, and demonstrated in vitro and in vivo efficacy make it a suitable compound for preclinical studies aimed at validating CDK8 as a therapeutic target. This guide provides a foundational understanding of CDK8-IN-11 and detailed protocols to facilitate its use in cancer research. Further investigation into its broader applications and the development of more detailed experimental methodologies will continue to enhance its utility in the field.
References
- 1. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8-IN-5 | CDK | 2855087-10-2 | Invivochem [invivochem.com]
- 4. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Functions of CDK8: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical player in the landscape of oncology. Initially identified as a transcriptional regulator within the Mediator complex, CDK8 is now recognized as a multifaceted oncogene implicated in the development and progression of a wide array of cancers, including colorectal, breast, and prostate cancer. Its role extends beyond transcriptional control, influencing key signaling pathways that govern cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the oncogenic functions of CDK8, detailing its molecular mechanisms, involvement in critical signaling cascades, and its validation as a therapeutic target. We present quantitative data on its expression and activity, detailed experimental protocols for its study, and visual representations of its complex interactions to empower researchers and drug development professionals in their pursuit of novel cancer therapies targeting this pivotal kinase.
The Core Oncogenic Functions of CDK8
CDK8 exerts its oncogenic influence primarily through the regulation of gene expression. As a subunit of the Mediator complex, it acts as a molecular bridge between transcription factors and the RNA polymerase II machinery. However, CDK8 can also function independently of the Mediator complex, directly phosphorylating a variety of substrates to modulate their activity.
1.1. Transcriptional Regulation:
-
Mediator Complex-Dependent Function: Within the Mediator complex, CDK8, along with its binding partner Cyclin C, MED12, and MED13, forms the CDK module. This module can reversibly associate with the core Mediator complex to either activate or repress transcription, depending on the cellular context and the specific gene targets.[1]
-
Mediator Complex-Independent Function: CDK8 can directly phosphorylate transcription factors, thereby altering their stability, localization, and transcriptional activity. This direct interaction allows for rapid and precise control over specific gene expression programs.[2][3]
1.2. Key Oncogenic Signaling Pathways:
CDK8 is a central node in several signaling pathways critical for tumorigenesis. Its dysregulation can lead to aberrant activation of these pathways, promoting uncontrolled cell growth and survival.
-
Wnt/β-catenin Pathway: CDK8 is a well-established positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[4][5][6][7] CDK8 can phosphorylate β-catenin, enhancing its transcriptional activity and promoting the expression of Wnt target genes such as MYC and CCND1 (Cyclin D1).[5][8] Furthermore, CDK8 can phosphorylate E2F1, a negative regulator of β-catenin, thereby relieving its inhibitory effect.[7][9]
-
STAT Pathway: CDK8 plays a crucial role in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in immune responses and cancer. CDK8 can directly phosphorylate STAT1 on serine 727, a modification that modulates its transcriptional activity in response to interferon-gamma (IFN-γ).[10][11] This phosphorylation can have both pro- and anti-tumorigenic effects depending on the context.
-
TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. CDK8 can phosphorylate SMAD proteins, the key effectors of the TGF-β pathway, influencing their transcriptional activity and contributing to the pro-metastatic effects of TGF-β.[12]
-
Hippo Pathway: The Hippo pathway is a critical regulator of organ size and a tumor suppressor pathway. The transcriptional coactivator YAP is a key downstream effector of this pathway. CDK8 can directly phosphorylate YAP, leading to its activation and promoting cell proliferation and migration.[3]
-
Notch Pathway: The Notch signaling pathway is involved in cell fate decisions and is frequently dysregulated in cancer. CDK8 can phosphorylate the Notch intracellular domain (NICD), the active form of the Notch receptor, thereby modulating its transcriptional activity.[12]
Quantitative Data on CDK8 in Cancer
The oncogenic role of CDK8 is supported by a growing body of quantitative data demonstrating its overexpression, gene amplification, and the consequences of its inhibition in various cancers.
Table 1: CDK8 Expression and Gene Amplification in Human Cancers
| Cancer Type | CDK8 Expression Status | Frequency of Gene Amplification | Reference |
| Colorectal Cancer | Overexpressed | Amplified in a substantial fraction (up to 47% in some studies) | [2][4][13] |
| Breast Cancer | Overexpressed, associated with poor prognosis | Amplification observed | [14][15] |
| Prostate Cancer | High expression associated with migratory potential | Amplification observed in aggressive subtypes | [16] |
| Gastric Cancer | Implicated in pathogenesis | - | [2] |
| Melanoma | Implicated in pathogenesis | - | [2] |
| Acute Myeloid Leukemia (AML) | Implicated in pathogenesis | - | [2] |
Table 2: Effect of CDK8 Inhibition on Cancer Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | CDK8/19 Inhibitor | IC50 Value | Reference |
| VCaP | Prostate Cancer | T-474 | Substantial inhibition | [10] |
| VCaP | Prostate Cancer | T-418 | Substantial inhibition | [10] |
| OCI-Ly3 | Hematological Cancer | Compound 2 | < 1 μM | [8] |
| HBL-1 | Hematological Cancer | Compound 2 | < 1 μM | [8] |
| MV-4-11B | Hematological Cancer | Compound 2 | < 1 μM | [8] |
| KG1 | Hematological Cancer | Compound 2 | < 1 μM | [8] |
| MM1R | Hematological Cancer | Compound 2 | < 1 μM | [8] |
| TOV-21-G | Ovarian Clear Cell Carcinoma | SNX631 | 1.41 µM | [5] |
| SKOV-3 | Ovarian Clear Cell Carcinoma | SNX631 | 6.14 µM | [5] |
Experimental Protocols for Studying CDK8 Function
To facilitate further research into the oncogenic roles of CDK8, this section provides detailed methodologies for key experiments.
3.1. CDK8 Kinase Assay
This protocol is designed to measure the enzymatic activity of CDK8 and to screen for potential inhibitors.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (stock solution, e.g., 10 mM)
-
CDK8 substrate peptide (e.g., a peptide containing a known CDK8 phosphorylation site)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Incubator (30°C)
-
Scintillation counter or luminometer
Procedure (using ADP-Glo™ Kinase Assay):
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the CDK substrate peptide.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 2.5 µL) of each compound dilution to the wells of the assay plate. Include "positive control" (DMSO only) and "blank" (no kinase) wells.
-
Kinase Reaction: Dilute the CDK8/Cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer. Add the diluted enzyme to the "positive control" and "test inhibitor" wells. Add an equal volume of 1x Kinase Assay Buffer to the "blank" wells.
-
Initiate Reaction: Add the master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 45 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the "blank" values from all other readings. Calculate the percent inhibition for each compound concentration relative to the "positive control". Determine the IC50 value by fitting the data to a dose-response curve.[12]
3.2. Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where CDK8 is bound.
Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
IP dilution buffer
-
IP wash buffers (low salt, high salt, LiCl)
-
IP elution buffer
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-CDK8 antibody
-
IgG control antibody
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and resuspend them in a shearing buffer. Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear it with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-CDK8 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for target gene promoters or by next-generation sequencing (ChIP-seq).[17][18]
3.3. Quantitative Real-Time PCR (qPCR) for CDK8 Target Genes
This protocol is used to quantify the changes in the expression of CDK8 target genes following CDK8 knockdown or inhibition.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from control and CDK8-manipulated (knockdown or inhibitor-treated) cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method.[9][19][20][21][22]
Visualizing CDK8's Oncogenic Network
To better understand the complex interplay of CDK8 in cancer, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
4.1. Signaling Pathways
Caption: CDK8 integrates into multiple oncogenic signaling pathways.
4.2. Experimental Workflows
Caption: Key experimental workflows for studying CDK8 function.
Conclusion and Future Directions
CDK8 has unequivocally been established as a significant oncogene with multifaceted roles in transcriptional regulation and cell signaling. Its frequent dysregulation in a variety of cancers underscores its potential as a high-value therapeutic target. The development of selective CDK8 inhibitors has shown promise in preclinical studies, and their progression into clinical trials is eagerly anticipated.
Future research should focus on several key areas:
-
Elucidating Context-Dependent Functions: The precise roles of CDK8 can vary between different cancer types and even within different stages of the same cancer. A deeper understanding of these context-dependent functions is crucial for the effective application of CDK8-targeted therapies.
-
Identifying Predictive Biomarkers: The identification of reliable biomarkers to predict which patients are most likely to respond to CDK8 inhibitors is a critical step towards personalized medicine.
-
Exploring Combination Therapies: Combining CDK8 inhibitors with other targeted therapies or conventional chemotherapies may offer synergistic effects and overcome potential resistance mechanisms.
This technical guide provides a solid foundation for researchers and drug developers to further explore the oncogenic functions of CDK8 and to accelerate the development of novel and effective cancer treatments. The provided data, protocols, and visualizations are intended to serve as a valuable resource in this important endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Distinct effects of CDK8 module subunits on cellular growth and proliferation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 18. whatisepigenetics.com [whatisepigenetics.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. origene.com [origene.com]
- 21. oaepublish.com [oaepublish.com]
- 22. biorxiv.org [biorxiv.org]
The Impact of CDK8-IN-11 Hydrochloride on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene expression, acting as a molecular switch within the Mediator complex. Its dysregulation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. CDK8-IN-11 hydrochloride is a potent and selective inhibitor of CDK8, demonstrating significant effects on cancer cell proliferation and signaling. This in-depth technical guide explores the effect of this compound on gene expression, detailing its mechanism of action, summarizing key quantitative data from relevant studies, and providing comprehensive experimental protocols for researchers.
Introduction to CDK8 and its Role in Transcription
CDK8, along with its paralog CDK19, is a key component of the kinase module of the Mediator complex, a crucial interface between gene-specific transcription factors and the core RNA polymerase II machinery.[1][2] The Mediator complex is a multi-protein assembly that is essential for the regulation of transcription.[3] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its activity.
Functionally, CDK8 acts as a transcriptional co-regulator with a dual role, capable of both activating and repressing gene expression in a context-dependent manner.[4] It exerts its influence by phosphorylating a variety of substrates, including transcription factors, Mediator subunits, and the C-terminal domain (CTD) of RNA polymerase II.[4] This kinase activity can influence the stability and activity of transcription factors and regulate the process of transcriptional elongation.[4][5] Given its central role in transcriptional regulation, the dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal, breast, and hematological malignancies.[6][7]
This compound: A Potent and Selective CDK8 Inhibitor
CDK8-IN-11 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK8, with a reported IC50 value of 46 nM.[8] Its hydrochloride salt form is often used in research settings.
Chemical Structure:
While the exact chemical structure of this compound is proprietary, its activity as a selective inhibitor allows for the specific interrogation of CDK8's function in cellular processes.
Mechanism of Action: How CDK8-IN-11 Modulates Gene Expression
CDK8-IN-11 exerts its effects on gene expression primarily by inhibiting the kinase activity of CDK8. This inhibition disrupts the downstream signaling pathways that are dependent on CDK8-mediated phosphorylation. Two of the most well-characterized pathways affected by CDK8 inhibition are the WNT/β-catenin and STAT1 signaling pathways.
Inhibition of the WNT/β-catenin Signaling Pathway
The WNT/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly colorectal cancer, this pathway is aberrantly activated.[4] CDK8 has been identified as a key positive regulator of β-catenin-driven transcription.[4]
CDK8-IN-11, by inhibiting CDK8, suppresses the canonical WNT/β-catenin signaling pathway.[8] This leads to the deregulation of β-catenin-mediated transcription, which in turn affects the expression of downstream target genes involved in cell cycle progression and proliferation.[8]
Caption: CDK8-IN-11 inhibits CDK8, disrupting WNT/β-catenin signaling.
Modulation of STAT1 Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in immune responses and tumor surveillance. CDK8 is known to phosphorylate STAT1 at serine 727 (S727), a modification that is important for its transcriptional activity.[8]
CDK8-IN-11 has been shown to inhibit the phosphorylation of STAT1 at S727 in a dose-dependent manner.[8] This inhibition occurs without affecting the JAK-mediated phosphorylation at tyrosine 701, indicating a specific effect on the CDK8-dependent regulatory mechanism of STAT1. By modulating STAT1 phosphorylation, CDK8-IN-11 can alter the expression of IFN-responsive genes.
Caption: CDK8-IN-11 inhibits CDK8-mediated STAT1 phosphorylation.
Quantitative Analysis of Gene Expression Changes
The following tables summarize representative data from studies using CDK8 inhibitors, which can be considered indicative of the potential effects of CDK8-IN-11.
Table 1: Downregulated Genes Upon CDK8 Inhibition in Colon Cancer Cells
| Gene Symbol | Description | Log2 Fold Change (approx.) | p-value (adjusted) |
| AXIN2 | Axin 2 | -2.5 | < 0.001 |
| LGR5 | Leucine-rich repeat containing G protein-coupled receptor 5 | -2.1 | < 0.001 |
| ASCL2 | Achaete-scute family bHLH transcription factor 2 | -1.8 | < 0.001 |
| MYC | MYC proto-oncogene, bHLH transcription factor | -1.5 | < 0.01 |
| CCND1 | Cyclin D1 | -1.3 | < 0.01 |
Note: This data is a composite representation from studies on CDK8 inhibitors in Wnt-dependent colon cancer cell lines. Actual values may vary based on the specific inhibitor, cell line, and experimental conditions.
Table 2: Upregulated Genes Upon CDK8 Inhibition in Endometrial Cancer Cells
| Gene Symbol | Description | Log2 Fold Change (approx.) | p-value (adjusted) |
| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | 2.0 | < 0.001 |
| GADD45A | Growth arrest and DNA damage inducible alpha | 1.8 | < 0.001 |
| FASN | Fatty acid synthase | 1.6 | < 0.01 |
| SREBF1 | Sterol regulatory element binding transcription factor 1 | 1.5 | < 0.01 |
Note: This data is illustrative of the tumor-suppressive roles of CDK8 in certain contexts, where its inhibition can lead to the upregulation of genes involved in cell cycle arrest and metabolic regulation.[9]
Detailed Experimental Protocols
To aid researchers in studying the effects of this compound, this section provides detailed protocols for key experiments.
Cell Culture and Treatment
Caption: Workflow for cell culture and treatment with CDK8-IN-11.
-
Cell Lines: Use appropriate cancer cell lines with known dependence on CDK8-related pathways (e.g., HCT-116 for Wnt signaling).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0-4 μM).[8] Treat cells for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) in all experiments.
RNA Isolation and RNA-Sequencing
-
RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol.
-
Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.
-
Western Blotting for Phospho-STAT1
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phospho-STAT1 signal to the total STAT1 signal.
Conclusion
This compound is a valuable research tool for investigating the role of CDK8 in gene expression and cellular signaling. Its ability to potently and selectively inhibit CDK8 allows for the precise dissection of its function in various biological and pathological processes. By modulating key signaling pathways such as WNT/β-catenin and STAT1, CDK8-IN-11 alters the expression of a wide range of genes, ultimately impacting cell proliferation, differentiation, and survival. The methodologies outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting CDK8 in cancer and other diseases. As more quantitative transcriptomic data for specific CDK8 inhibitors like CDK8-IN-11 becomes available, a more detailed understanding of their impact on gene regulatory networks will undoubtedly emerge.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 7. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDK8-IN-11 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, which plays a crucial role in signal transduction and gene expression. Dysregulation of CDK8 has been implicated in the pathogenesis of various cancers, including colon cancer, making it an attractive therapeutic target. CDK8-IN-11 is a potent and selective inhibitor of CDK8 that has demonstrated anti-tumor activity in preclinical models by modulating signaling pathways such as the Wnt/β-catenin pathway. These application notes provide a comprehensive overview of the in vivo administration and dosage of CDK8-IN-11 hydrochloride in mouse models, along with detailed experimental protocols to guide researchers in their study design.
Data Presentation
In Vivo Efficacy and Dosage of CDK8-IN-11
The following table summarizes the quantitative data from in vivo studies using CDK8-IN-11 in mouse models. This data provides a clear comparison of dosages, administration routes, and observed outcomes.
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Cancer Type | Key Findings |
| CDK8-IN-11 | 10 mg/kg and 40 mg/kg | Oral (p.o.) | Not Specified | CT-26 xenograft mice | Colon Cancer | Inhibited tumor growth. Reduced levels of β-catenin and c-Myc in the tumor.[1] |
| CDK8-IN-11 | 1000 mg/kg | Oral gavage | Single dose | ICR mice | Not Applicable (Safety Study) | No obvious abnormal behavior observed within 7 days.[1] |
Signaling Pathway
CDK8 is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes, such as c-Myc, which promote cell proliferation. CDK8 can act as a coactivator in this process, enhancing the transcriptional activity of β-catenin. Inhibition of CDK8 with CDK8-IN-11 can suppress the expression of these target genes, thereby inhibiting tumor growth.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80 and 45% saline)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water or saline
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg or 40 mg/kg), the average weight of the mice, and the dosing volume (typically 100-200 µL for a 20-25 g mouse), calculate the total amount of compound needed for the study. Prepare a slight excess to account for any loss during preparation.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile container.
-
Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions. A commonly used vehicle for oral administration of hydrophobic compounds is 0.5% CMC-Na in sterile water. Alternatively, a formulation of DMSO, PEG300, Tween-80, and saline can be used to improve solubility.
-
Suspend the compound: Add a small amount of the vehicle to the weighed compound and triturate to form a paste. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Sonication (if necessary): If the compound does not suspend easily, sonicate the mixture in a water bath for 5-10 minutes.
-
Final concentration adjustment: Adjust the final volume with the vehicle to achieve the desired concentration for dosing.
-
Storage: It is recommended to prepare the dosing solution fresh each day. If short-term storage is necessary, store at 4°C and protect from light. Before administration, ensure the solution is brought to room temperature and vortexed to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a CT-26 Syngeneic Mouse Model
Materials:
-
CT-26 murine colon carcinoma cells
-
6-8 week old female BALB/c mice
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Sterile syringes and oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
-
Matrigel (optional, for enhancing tumor take rate)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture CT-26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest CT-26 cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a mean volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound at the desired doses (e.g., 10 mg/kg and 40 mg/kg) orally via gavage to the treatment groups.
-
Administer the vehicle solution to the control group using the same volume and route of administration.
-
Continue daily administration for the duration of the study (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week to monitor for potential toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for β-catenin and c-Myc, or Western blotting).
-
Toxicity Evaluation
A preliminary acute toxicity study has shown that a single high dose of 1000 mg/kg of CDK8-IN-11 administered via oral gavage to ICR mice did not result in any obvious abnormal behavior within a 7-day observation period.[1] However, for chronic studies, it is essential to monitor for signs of toxicity, including:
-
Body weight loss: A significant and sustained body weight loss (e.g., >15-20%) is a common indicator of toxicity.
-
Changes in behavior: Observe for signs of lethargy, ruffled fur, hunched posture, or changes in food and water consumption.
-
Clinical signs: Monitor for any other adverse clinical signs.
If signs of toxicity are observed, dose reduction or discontinuation of treatment may be necessary. For more comprehensive toxicity assessment, hematology and serum chemistry analysis, as well as histopathological examination of major organs, should be considered.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes for research use only. The specific experimental conditions, including cell lines, mouse strains, and compound formulation, may require optimization. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for CDK8-IN-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK8-IN-11 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. As a component of the Mediator complex, CDK8 plays a crucial role in various signaling pathways implicated in cancer, including the Wnt/β-catenin and STAT pathways. CDK8-IN-11 hydrochloride offers a valuable tool for studying the biological functions of CDK8 and for preclinical drug development. These application notes provide detailed protocols for the preparation and use of this compound stock solutions in a laboratory setting.
Physicochemical and Biological Properties
A summary of the key quantitative data for CDK8-IN-11 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 388.34 g/mol (free base) | [1] |
| CAS Number | 2839338-28-0 (free base) | [1][2] |
| IC₅₀ (CDK8) | 46 nM | [2] |
Signaling Pathways Involving CDK8
CDK8 is a critical node in several signaling pathways that control cell proliferation, differentiation, and survival. Inhibition of CDK8 by CDK8-IN-11 can modulate these pathways, making it a subject of interest in cancer research.
Wnt/β-catenin Signaling Pathway
CDK8 has been identified as an oncogene in colorectal cancer, where it positively regulates the Wnt/β-catenin signaling pathway.[3] It does so by phosphorylating β-catenin, enhancing its transcriptional activity.[3] Inhibition of CDK8 with compounds like CDK8-IN-11 can suppress this pathway.[2]
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CDK8 and its inhibition by CDK8-IN-11.
STAT Signaling Pathway
CDK8 can also phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, at specific serine residues.[4] This phosphorylation can modulate the transcriptional activity of STATs in response to cytokine signaling, for example, through the interferon (IFN) pathway.[4][5]
Caption: Overview of the JAK-STAT signaling pathway, highlighting CDK8-mediated serine phosphorylation of STAT proteins.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes and sterile filter tips
Workflow for Stock Solution Preparation:
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Procedure:
-
Calculation:
-
The molecular weight of CDK8-IN-11 (free base) is 388.34 g/mol . The molecular weight of the hydrochloride salt will be slightly higher (approx. 424.8 g/mol ). Always use the molecular weight provided on the manufacturer's data sheet for accurate calculations.
-
To prepare a 10 mM stock solution, calculate the required mass using the formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM solution using the free base molecular weight: Mass (mg) = 10 * 388.34 * 0.001 = 3.8834 mg
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. It is recommended to use freshly opened DMSO as it is hygroscopic.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Recommended Working Concentrations for Cell-Based Assays
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
| Assay Type | Cell Line(s) | Recommended Concentration Range | Reference |
| Cell Proliferation | HCT-116, HHT-29, SW480, CT-26, GES-1 | 0 - 50 µM | [6] |
| STAT1 Phosphorylation Inhibition | HCT-116 | 0 - 4 µM | [6] |
| Wnt/β-catenin Signaling Inhibition | HCT-116 | 0 - 4 µM | [6] |
| Cell Cycle Analysis (G1 Arrest) | HCT-116 | 0.5 - 2 µM | [6] |
Protocol for Diluting Stock Solution for Cell Culture:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile DMSO to create intermediate stocks if necessary.
-
Add the final diluted DMSO solution to the cell culture medium to achieve the desired final concentration. To avoid precipitation, it is best to add the DMSO solution to the medium while gently vortexing.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Stability and Storage Summary
| Form | Storage Temperature | Stability | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. The information provided is based on currently available data and should be used as a guideline. Researchers should optimize protocols for their specific experimental conditions.
References
- 1. CDK8-IN-11 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CDK8-IN-11 Hydrochloride in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its binding partner Cyclin C, forms a module of the Mediator complex. This complex plays a crucial role in modulating the activity of RNA Polymerase II, thereby influencing the expression of a wide array of genes. Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, through its modulation of oncogenic signaling pathways such as the Wnt/β-catenin and STAT pathways.[1][2] CDK8-IN-11 hydrochloride is a potent and selective small molecule inhibitor of CDK8, demonstrating an in vitro IC50 of 46 nM for the CDK8 enzyme.[1][2] By inhibiting CDK8, this compound disrupts these signaling cascades, leading to an anti-proliferative effect in cancer cells. These application notes provide a comprehensive protocol for assessing the anti-proliferative effects of this compound using standard cell-based assays.
Mechanism of Action: CDK8 and the Wnt/β-catenin Signaling Pathway
CDK8 acts as a critical regulator of the Wnt/β-catenin signaling pathway, a cascade frequently hyperactivated in colorectal and other cancers. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival. CDK8 can potentiate the transcriptional activity of β-catenin, and its inhibition by compounds like CDK8-IN-11 can suppress this oncogenic signaling.[1][2]
References
Application Notes and Protocols for Western Blot Analysis of p-STAT1 (Ser727) Following CDK8-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of CDK8-IN-11, a potent and selective CDK8 inhibitor, on the phosphorylation of STAT1 at serine 727 (p-STAT1 Ser727). This protocol is designed for researchers in cell biology, signal transduction, and drug discovery to assess the in-cell activity of CDK8 inhibitors.
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor involved in cellular responses to interferons and other cytokines. Its transcriptional activity is regulated by phosphorylation at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). While JAK kinases are responsible for Tyr701 phosphorylation, leading to STAT1 dimerization and nuclear translocation, Cyclin-Dependent Kinase 8 (CDK8) has been identified as a primary kinase responsible for phosphorylating STAT1 at Ser727.[1][2][3] This serine phosphorylation is crucial for the maximal transcriptional activation of STAT1-target genes.[4]
CDK8 is a component of the Mediator complex and acts as a transcriptional co-regulator.[5] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. CDK8-IN-11 is a potent and selective inhibitor of CDK8 with an IC50 of 46 nM.[6] It has been demonstrated to inhibit the WNT/β-catenin signaling pathway and suppress the proliferation of colon cancer cell lines.[6][7] Notably, treatment with CDK8-IN-11 has been shown to inhibit the phosphorylation of STAT1 at Ser727 in HCT-116 cells, confirming its on-target activity in a cellular context.[6]
This document provides a comprehensive protocol for performing a Western blot to detect changes in p-STAT1 (Ser727) levels in cultured cells upon treatment with CDK8-IN-11.
Signaling Pathway
The following diagram illustrates the role of CDK8 in the STAT1 signaling pathway and the mechanism of action for CDK8-IN-11.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for analyzing p-STAT1 (Ser727) after CDK8-IN-11 treatment.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Catalog # (Example) |
| Cell Line | HCT-116 (ATCC CCL-247) or other relevant cell line |
| CDK8-IN-11 | MedChemExpress (HY-151463) |
| Primary Antibody: p-STAT1 (Ser727) | Cell Signaling Technology (#9177) or Proteintech (28977-1-AP) |
| Primary Antibody: Total STAT1 | Cell Signaling Technology (#14994) |
| Primary Antibody: Loading Control (e.g., GAPDH, β-Actin) | Cell Signaling Technology (GAPDH: #5174) |
| HRP-conjugated Secondary Antibody | Goat anti-Rabbit IgG (H+L)-HRP conjugate (e.g., Bio-Rad #1706515) |
| Cell Culture Medium | As recommended for the chosen cell line (e.g., McCoy's 5A for HCT-116) |
| Fetal Bovine Serum (FBS) | Gibco (26140079) |
| Penicillin-Streptomycin (B12071052) | Gibco (15140122) |
| Trypsin-EDTA | Gibco (25200056) |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific (89900) |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific (78440) |
| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |
| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) |
| Precast Polyacrylamide Gels | Bio-Rad (e.g., 4-20% Mini-PROTEAN TGX Gels) |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad (1610732) |
| PVDF or Nitrocellulose Membranes | Bio-Rad (e.g., Trans-Blot Turbo Mini PVDF Transfer Packs) |
| Tris-Buffered Saline with Tween 20 (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6 |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST |
| Chemiluminescent Substrate (ECL) | Thermo Fisher Scientific (SuperSignal West Pico PLUS) |
Experimental Protocol
1. Cell Culture and Seeding a. Culture HCT-116 cells (or another appropriate cell line) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of drug treatment.
2. CDK8-IN-11 Treatment a. Prepare a stock solution of CDK8-IN-11 in DMSO (e.g., 10 mM). b. On the day of the experiment, dilute the CDK8-IN-11 stock solution in fresh cell culture medium to the desired final concentrations. Based on published data, a concentration range of 0-4 µM is recommended for HCT-116 cells.[6] c. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of CDK8-IN-11. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor. d. Incubate the cells for the desired treatment duration. A 48-hour incubation period has been shown to be effective for inhibiting p-STAT1 (Ser727) in HCT-116 cells.[6]
3. Cell Lysis and Protein Quantification a. After treatment, place the 6-well plates on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. g. Transfer the supernatant (protein extract) to a new pre-chilled tube. h. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. e. Run the gel in 1X Tris/Glycine/SDS running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Blocking and Antibody Incubation a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody against p-STAT1 (Ser727) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation. d. The following day, wash the membrane three times for 5 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. For normalization, the membrane can be stripped and re-probed for total STAT1 and a loading control (e.g., GAPDH or β-Actin).
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. Densitometry analysis should be performed on the bands, and the p-STAT1 (Ser727) signal should be normalized to the total STAT1 signal, which is then normalized to the loading control.
Table 1: CDK8-IN-11 Treatment Parameters
| Parameter | Value |
| Cell Line | HCT-116 |
| Seeding Density | 2 x 10^5 cells/well (6-well plate) |
| CDK8-IN-11 Concentrations | 0 (Vehicle), 0.5, 1, 2, 4 µM |
| Treatment Duration | 48 hours |
| Protein Loading Amount | 25 µg |
Table 2: Antibody Dilutions
| Antibody | Dilution |
| p-STAT1 (Ser727) | 1:1000 |
| Total STAT1 | 1:1000 |
| GAPDH | 1:5000 |
| Goat anti-Rabbit IgG-HRP | 1:3000 |
Table 3: Quantitative Western Blot Analysis of p-STAT1 (Ser727)
| CDK8-IN-11 (µM) | Normalized p-STAT1 (Ser727) / Total STAT1 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| 0 (Vehicle) | [Insert Value] | 1.0 |
| 0.5 | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] |
| 2 | [Insert Value] | [Insert Value] |
| 4 | [Insert Value] | [Insert Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-STAT1 signal | Insufficient protein loading; Inactive antibody; Low basal phosphorylation | Increase protein amount; Check antibody datasheet for positive controls; Stimulate cells with IFN-γ as a positive control. |
| High background | Insufficient blocking; Antibody concentration too high; Insufficient washing | Increase blocking time or change blocking agent (BSA vs. milk); Optimize antibody dilution; Increase number and duration of washes. |
| Inconsistent loading control | Pipetting errors; Inaccurate protein quantification | Be meticulous during sample preparation and loading; Repeat BCA assay. |
| Multiple bands | Non-specific antibody binding; Protein degradation | Optimize antibody dilution and blocking; Ensure fresh protease/phosphatase inhibitors are used. |
References
- 1. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK8-IN-11 - TargetMol Chemicals Inc [bioscience.co.uk]
Application Notes and Protocols: CDK8-IN-11 Hydrochloride in HCT-116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer (CRC), playing a crucial role in tumor growth, invasion, and survival.[1][2] CDK8, a component of the Mediator complex, modulates the activity of key signaling pathways, including the Wnt/β-catenin pathway, which is aberrantly activated in the vast majority of colorectal cancers.[1][2][3] The human colon cancer cell line, HCT-116, is a widely utilized in vitro model for CRC research.[4][5] These cells are characterized by an epithelial-like morphology and harbor a mutation in codon 13 of the KRAS proto-oncogene.[4][6] Notably, HCT-116 cells exhibit high levels of β-catenin activity, making them a relevant model for studying inhibitors of Wnt/β-catenin signaling.[7]
CDK8-IN-11 hydrochloride is a potent and selective inhibitor of CDK8. This document provides detailed application notes and protocols for the use of this compound in HCT-116 cell lines, focusing on its effects on cell proliferation, cell cycle progression, and key signaling pathways.
Data Presentation
The inhibitory activity of this compound and other CDK8 inhibitors has been quantified in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| CDK8-IN-11 | HCT-116 | Cell Proliferation | Not explicitly stated, but inhibits proliferation at 0-50 µM | [8] |
| Compound 12 | HCT-116 | CCK-8 | GI50: 11.3 ± 1.9 | [4] |
| Unnamed CDK8 Inhibitor | HCT-116 | Not Stated | IC50: 3.66 ± 1.94 | [4] |
| Dihydroartemisinin | HCT-116 | CCK-8 | IC50: 21.45 | [9] |
| 5-Fluorouracil | HCT-116 | MTT | IC50: 1.39 | [10] |
| Compound 11 | HCT-116 | SRB & MTT | GI50 & IC50 reported | [11] |
Signaling Pathways and Experimental Workflow
CDK8 Signaling in HCT-116 Cells
This compound exerts its effects by inhibiting CDK8 kinase activity, which in turn modulates downstream signaling pathways critical for cancer cell proliferation and survival. In HCT-116 cells, CDK8 has been shown to influence the Wnt/β-catenin and STAT1 signaling pathways.
Caption: CDK8 signaling in HCT-116 colorectal cancer cells.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on HCT-116 cells involves several key experiments.
Caption: General experimental workflow for studying CDK8-IN-11 in HCT-116 cells.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HCT-116 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting and cell cycle analysis) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. A vehicle control with the same concentration of DMSO should be included.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Proliferation Assay (MTT Assay)
Materials:
-
HCT-116 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
HCT-116 cells treated with this compound in 6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation (e.g., 1500 rpm for 5 minutes).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS and add dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[6]
Western Blot Analysis for p-STAT1 (Ser727) and β-catenin
Materials:
-
HCT-116 cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Ser727), anti-STAT1, anti-active-β-catenin, anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT1 Ser727) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total STAT1, β-catenin, and a loading control to normalize the data.
Conclusion
This compound is a valuable tool for investigating the role of CDK8 in colorectal cancer. The protocols outlined in these application notes provide a framework for researchers to study the effects of this inhibitor on the HCT-116 cell line. By utilizing these methods, scientists can further elucidate the mechanisms by which CDK8 inhibition impacts cancer cell proliferation, cell cycle progression, and critical oncogenic signaling pathways, ultimately contributing to the development of novel therapeutic strategies for colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activation of Beta-Catenin by Wnt Signaling Mediates the Effects of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for CDK8-IN-11 Hydrochloride in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CDK8-IN-11 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in preclinical xenograft models of cancer. The provided methodologies are based on established preclinical research practices and aim to guide researchers in designing and executing robust in vivo efficacy studies.
Introduction to this compound
CDK8-IN-11 is a selective inhibitor of CDK8 with a reported IC50 of 46 nM.[1] CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription. Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, through mechanisms such as the activation of the WNT/β-catenin signaling pathway.[1] Inhibition of CDK8 by CDK8-IN-11 has been shown to suppress this pathway, leading to anti-proliferative effects in cancer cells.
Table 1: In Vivo Activity of CDK8-IN-11
| Xenograft Model | Cell Line | Mouse Strain | Administration Route | Dosage Range | Observed Effects |
| Colorectal Cancer | CT-26 | BALB/c | Oral (p.o.) | 10 - 40 mg/kg | Inhibition of tumor growth, reduction of β-catenin and c-Myc levels in tumors.[1] |
Experimental Protocols
Protocol 1: Human Colorectal Carcinoma HCT-116 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line in immunodeficient mice.
Materials:
-
HCT-116 cells (ATCC® CCL-247™)
-
Athymic Nude mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HCT-116 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS and perform a cell count.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 3 x 10^7 cells/mL.[2]
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 3 x 10^6 HCT-116 cells) into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize the animals into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Formulation and Administration of this compound
This protocol outlines the preparation of this compound for oral gavage administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Mortar and pestle or homogenizer
-
Balance
-
Sterile water
-
Oral gavage needles
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% CMC-Na solution, weigh 0.5 g of CMC-Na and add it to 100 mL of sterile water.
-
Stir vigorously until the CMC-Na is fully dissolved and the solution is clear.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
For a 10 mg/kg dose in a 20 g mouse, the mouse will receive 0.2 mg of the compound. If the administration volume is 100 µL (0.1 mL), the required concentration of the formulation is 2 mg/mL.
-
Weigh the calculated amount of this compound.
-
Triturate the powder to a fine consistency.
-
Gradually add the vehicle to the powder while continuously mixing to form a homogenous suspension.
-
-
Oral Administration:
-
Before each administration, ensure the suspension is well-mixed.
-
Administer the calculated volume of the this compound suspension to the mice via oral gavage.
-
The typical administration volume for mice is 5-10 mL/kg.
-
Administer the treatment daily or as determined by the study design.
-
Protocol 3: Pharmacodynamic Analysis
This protocol describes the assessment of target engagement in tumor tissue by analyzing the levels of downstream signaling proteins.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-STAT1 (Ser727), anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
-
Compare the levels of the target proteins between the treated and control groups.
-
Visualizations
Caption: Experimental workflow for a typical xenograft study.
Caption: Simplified CDK8 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Combinatorial Drug Screening with CDK8-IN-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in the progression of various cancers, including colorectal, breast, and hematological malignancies.[1] As a component of the Mediator complex, CDK8 modulates the activity of several oncogenic signaling pathways, such as Wnt/β-catenin, STAT, TGF-β, and Notch.[2][3] CDK8-IN-11 hydrochloride is a potent and selective inhibitor of CDK8 with an IC50 of 46 nM, making it a valuable tool for investigating the therapeutic potential of CDK8 inhibition.[4]
Combinatorial drug screening is a powerful strategy to identify synergistic interactions between therapeutic agents, potentially leading to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. Given the central role of CDK8 in regulating multiple oncogenic pathways, combining this compound with inhibitors of other key signaling pathways presents a promising avenue for cancer therapy. This document provides detailed application notes and protocols for conducting combinatorial drug screening with this compound, with a focus on combination with MEK inhibitors, a class of drugs that target the MAPK/ERK pathway. There is a strong rationale for this combination due to the significant crosstalk between the Wnt/β-catenin and MAPK signaling pathways.[2][5][6][7][8][9]
Data Presentation: Synergistic Effects of CDK8 Inhibition
The following tables summarize representative quantitative data on the synergistic effects of CDK8 inhibitors in combination with other anti-cancer agents.
Table 1: In Vitro Efficacy of a CDK8 Inhibitor in Combination with a MEK Inhibitor in RAS-Mutant Neuroblastoma Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) at ED50 |
| SK-N-AS | CDK8 Inhibitor (BI-1347) | >1000 | 0.65 (Synergism) | >5 |
| MEK Inhibitor (Trametinib) | 5 | >3 | ||
| KP-N-S19s | CDK8 Inhibitor (BI-1347) | >1000 | 0.58 (Synergism) | >6 |
| MEK Inhibitor (Trametinib) | 8 | >4 | ||
| NB-Ebc1 | CDK8 Inhibitor (BI-1347) | >1000 | 0.72 (Synergism) | >4 |
| MEK Inhibitor (Trametinib) | 12 | >3 |
Data is illustrative and based on findings for CDK8 inhibitors in combination with MEK inhibitors. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Illustrative Example of Synergistic Efficacy of this compound and a MEK Inhibitor in a Colorectal Cancer Cell Line (HCT-116)
| Drug | IC50 (µM) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) at ED50 |
| This compound | 1.5 | 0.70 (Synergism) | 3.2 |
| MEK Inhibitor (e.g., Trametinib) | 0.05 | 4.5 |
This table presents a hypothetical yet realistic example to guide data presentation. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Combinatorial Drug Screening using a Cell Viability Assay (MTT or CCK-8)
This protocol outlines the steps for assessing the synergistic effects of this compound and a combination partner (e.g., a MEK inhibitor) on the viability of cancer cells.
Materials:
-
This compound
-
Combination drug (e.g., MEK inhibitor like Trametinib or Sorafenib)
-
Cancer cell line of interest (e.g., HCT-116 colorectal cancer cells)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (Dimethyl sulfoxide)
-
Solubilization buffer for MTT assay (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Create a dose-response matrix by preparing serial dilutions of both drugs in complete medium. A common approach is a 6x6 matrix, with a range of concentrations for each drug, including a vehicle control (DMSO). The concentrations should bracket the IC50 of each drug.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the single drugs or their combinations. Include wells with vehicle control only.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell doubling time.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a plate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn or SynergyFinder to analyze the dose-response data and calculate the Combination Index (CI).[10]
-
A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[10]
-
The software will also generate Dose Reduction Indices (DRI), which quantify the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug alone.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for investigating the molecular mechanisms underlying the synergistic effects observed in the combinatorial screening by analyzing the expression and phosphorylation of key signaling proteins.
Materials:
-
Cells treated with this compound and/or the combination drug as in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT1 (Ser727), anti-STAT1, anti-β-catenin, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After drug treatment for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated and total proteins across different treatment groups to assess the impact of the drug combination on the target signaling pathways.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by CDK8 and potential points of synergistic intervention.
Caption: Experimental workflow for combinatorial drug screening and synergy analysis.
References
- 1. A review of crosstalk between MAPK and Wnt signals and its impact on cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. oatext.com [oatext.com]
- 4. A hidden oncogenic positive feedback loop caused by crosstalk between Wnt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin and MAPK signaling: allies and enemies in different battlefields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel bidirectional positive-feedback loop between Wnt–β-catenin and EGFR–ERK plays a role in context-specific modulation of epithelial tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.knaw.nl [pure.knaw.nl]
- 9. Mitogen-activated protein kinases and Wnt/β-catenin signaling: Molecular conversations among signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alternative Splicing with CDK8-IN-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] This complex plays a crucial role in integrating signals from transcription factors to the core RNA Polymerase II (Pol II) machinery.[2][3] CDK8 has been shown to phosphorylate various substrates, including the C-terminal domain (CTD) of Pol II, transcription factors such as STAT1, and histone H3, thereby influencing gene expression in various cellular contexts.[1][4] While historically viewed as a transcriptional repressor, a growing body of evidence highlights its role in transcriptional activation.[1][5]
Emerging research now suggests a previously uncharacterized role for the CDK8/19 kinase module in the regulation of alternative splicing. Inhibition of CDK8/19 with the potent inhibitor Cortistatin A has been shown to induce changes in alternative splicing events and downregulate pathways associated with RNA processing and splicing.[6] This suggests that targeting CDK8 with selective inhibitors can be a valuable tool to investigate the mechanisms linking transcriptional regulation and alternative splicing.
CDK8-IN-11 hydrochloride is a potent and selective inhibitor of CDK8.[7] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to explore the role of CDK8 in alternative splicing.
Product Information: this compound
| Property | Value | Reference |
| Target | Cyclin-dependent kinase 8 (CDK8) | [7] |
| IC₅₀ | 46 nM | [7] |
| Mechanism of Action | Potent and selective inhibition of CDK8 kinase activity. | [7] |
| Biological Effects | Inhibition of WNT/β-catenin signaling pathway, inhibition of STAT1 phosphorylation at Ser727, induction of G1 phase cell cycle arrest in certain cancer cell lines. | [7] |
Proposed Application: Investigation of Alternative Splicing
Based on the evidence that inhibition of the CDK8/19 complex affects RNA splicing, this compound can be employed to:
-
Identify novel alternative splicing events regulated by CDK8.
-
Elucidate the downstream functional consequences of CDK8-mediated splicing changes.
-
Investigate the interplay between CDK8-dependent transcription and co-transcriptional splicing.
-
Explore the therapeutic potential of targeting CDK8-regulated splicing in diseases such as cancer.
Key Experimental Protocols
Cell Culture and Treatment with this compound
A critical first step is to determine the optimal concentration and treatment duration of this compound for the cell line of interest. This can be achieved by assessing the inhibition of a known CDK8 substrate, such as STAT1 phosphorylation at serine 727.
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 50 nM to 5 µM).
-
Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) in all experiments.
-
Western Blot Analysis for p-STAT1 (Ser727):
-
Lyse the cells and perform protein quantification.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1.
-
Use a suitable secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
The optimal concentration and time point will be those that show a significant reduction in p-STAT1 (Ser727) levels with minimal cytotoxicity.
-
Analysis of Alternative Splicing by RNA-Sequencing (RNA-Seq)
RNA-seq is a powerful method for genome-wide analysis of alternative splicing events following CDK8 inhibition.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the predetermined optimal concentration of this compound and a vehicle control. Extract total RNA of high quality and integrity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries using a method that preserves strand-specific information and is suitable for splicing analysis (e.g., TruSeq Stranded mRNA Library Prep Kit). Perform deep sequencing on a high-throughput sequencing platform.
-
Bioinformatic Analysis of Alternative Splicing:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Alternative Splicing Analysis: Utilize specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential alternative splicing events between the this compound-treated and control samples. These tools can identify various types of splicing events, including skipped exons (SE), alternative 5' splice sites (A5SS), alternative 3' splice sites (A3SS), mutually exclusive exons (MXE), and retained introns (RI).
-
Validation of Alternative Splicing Events by RT-qPCR
Candidate alternative splicing events identified from RNA-seq data should be validated using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Protocol:
-
Primer Design: Design primers that specifically amplify the different splice isoforms (e.g., inclusion and exclusion isoforms of a skipped exon). One common strategy is to design one primer in a constitutive exon and the other spanning the exon-exon junction of the alternative splice form.
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq.
-
RT-qPCR: Perform qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative abundance of each splice isoform. The "percent spliced in" (PSI) or "inclusion level" (IL) can be calculated to represent the proportion of the inclusion isoform.
| Parameter | Description |
| Cell Line | User-defined (e.g., cancer cell line with known CDK8 dependency) |
| This compound Concentration | Determined by p-STAT1 inhibition assay (e.g., 100 nM - 1 µM) |
| Treatment Duration | 24 - 48 hours (or as determined by time-course experiment) |
| RNA-Seq Read Depth | > 30 million reads per sample |
| Alternative Splicing Analysis Tool | rMATS, MAJIQ, or LeafCutter |
| Validation Method | RT-qPCR |
Visualizations
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A conserved Mediator–CDK8 kinase module association regulates Mediator–RNA polymerase II interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8: a positive regulator of transcription [pubmed.ncbi.nlm.nih.gov]
- 6. Mediator kinase inhibition suppresses hyperactive interferon signaling in Down syndrome [elifesciences.org]
- 7. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of CDK8 Inhibitor-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the Mediator complex.[1][2] It plays a critical role in various signaling pathways, including those governed by STAT, TGF-β, and Wnt/β-catenin.[1] Dysregulation of CDK8 activity has been implicated in numerous cancers, making it a compelling target for therapeutic intervention. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide occupancy of transcription factors, histone modifications, and other DNA-associated proteins.[3][4][5] The application of ChIP-seq to cells treated with CDK8 inhibitors allows for a detailed understanding of how these compounds modulate the transcriptional landscape, providing insights into their mechanism of action, identifying biomarkers of response, and revealing potential off-target effects.[4][6]
These application notes provide a comprehensive guide for performing and analyzing ChIP-seq experiments in the context of CDK8 inhibitor treatment.
Principle of the Method
The experimental workflow involves treating cultured cells with a specific CDK8 inhibitor or a vehicle control (e.g., DMSO). Following treatment, cells are subjected to cross-linking to fix protein-DNA interactions. The chromatin is then extracted and sheared into small fragments. An antibody specific to the protein of interest (e.g., a transcription factor like STAT1, a histone modification, or CDK8 itself) is used to immunoprecipitate the corresponding chromatin fragments. The enriched DNA is then purified and prepared for next-generation sequencing. Bioinformatic analysis of the sequencing data reveals the genomic locations where the target protein was bound, allowing for a comparative analysis between inhibitor-treated and control cells.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of CDK8 inhibitors using ChIP-seq and related methodologies.
Table 1: Effect of CDK8 Inhibitor on STAT1 Phosphorylation and Binding
| Cell Line | Treatment | Target | Method | Quantitative Change | Reference |
| Human primary CD4+ T cells | CDK8 inhibitor (MSC2530818) | pSTAT1 (S727) | Western Blot | 23% reduction in IL-6 induced phosphoproteome | [7] |
| Human primary CD4+ T cells | CDK8 inhibitor (MSC2530818) | STAT3 binding | ChIP-seq | Global increase in STAT3 chromatin binding upon IL-6 stimulation | [7] |
| Neuroblastoma cell lines | CDK8 inhibitor (BI-1347) | pSTAT1 (S727) | Western Blot | Dose-dependent decrease in phosphorylation | [8] |
| Fibroblasts | Cdk8 silencing (siRNA) | pSTAT1 (S727) | Western Blot | Reduction in IFN-γ-induced phosphorylation | [4] |
Table 2: Impact of CDK8 Inhibition on Super-Enhancers and Gene Expression
| Cell Line | Treatment | Effect | Method | Key Findings | Reference |
| MOLM-14 (AML) | Cortistatin A (CA) | Upregulation of SE-associated genes | RNA-seq & ChIP-seq | Disproportionate increase in transcription of SE-associated genes | [1] |
| MOLM-14 (AML) | Cortistatin A (CA) | Inhibition of AML progression | In vivo studies | Anti-leukemic activity | [1] |
| SK-N-AS (Neuroblastoma) | CCNC/CDK8 knockout + Trametinib | Antagonized transcriptional adaptation to MEK inhibition | RNA-seq | Sensitization to MEK inhibitors | [8] |
| 293 cells | Senexin B | Initial downregulation, prolonged upregulation of genes | RNA-seq | Time-dependent biphasic effect on gene expression | [6] |
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq on cells treated with a CDK8 inhibitor. This protocol is a synthesis of established methods and should be optimized for specific cell types and antibodies.[3][9]
I. Cell Culture and CDK8 Inhibitor Treatment
-
Culture cells to approximately 80-90% confluency. The number of cells required can range from 1x10^6 to 5x10^7 per immunoprecipitation (IP), depending on the target protein and antibody efficiency.[9]
-
Treat cells with the CDK8 inhibitor at the desired concentration and for the appropriate duration. A vehicle-treated control (e.g., DMSO) must be run in parallel.
-
Include a positive control (a known target of the protein of interest) and a negative control (e.g., IgG immunoprecipitation) for each condition.
II. Cross-linking
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.[10]
-
Incubate for 10 minutes at room temperature with gentle agitation.[10]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[10]
-
Wash the cells twice with ice-cold PBS. At this point, cell pellets can be flash-frozen and stored at -80°C.[9]
III. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer and incubate on ice to release the nuclei.
-
Nuclei Lysis: Pellet the nuclei and resuspend in a nuclear lysis buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average size of 200-600 bp.[10] Sonication conditions (power, duration, cycles) must be optimized for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A non-specific IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and perform a series of stringent washes to remove non-specifically bound material. This typically includes washes with low salt, high salt, and LiCl buffers.
V. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A to remove RNA and Proteinase K to digest proteins.
VI. DNA Purification and Library Preparation
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Quantify the purified DNA.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and adapter ligation.
VII. Sequencing and Data Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Peak Calling: Identify regions of the genome that are significantly enriched in the IP sample compared to the input control.
-
Differential Binding Analysis: Compare the peak profiles between the CDK8 inhibitor-treated and vehicle-treated samples to identify regions with significantly altered protein binding.
-
Functional Annotation: Annotate the differential binding sites to nearby genes and perform pathway analysis to understand the biological implications of the observed changes.
-
Mandatory Visualization
Caption: CDK8 phosphorylates key transcription factors and RNA Pol II.
Caption: Overview of the ChIP-seq experimental workflow.
References
- 1. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrative epigenome-based strategy for unbiased functional profiling of clinical kinase inhibitors | Molecular Systems Biology [link.springer.com]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK8-IN-11 Hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various cancers, making it an attractive target for therapeutic development. CDK8-IN-11 hydrochloride is a potent and selective inhibitor of CDK8 with demonstrated activity in biochemical and cellular assays. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) to identify and characterize modulators of the CDK8 signaling pathway. The provided methodologies for biochemical and cellular assays are optimized for a high-throughput format, enabling efficient screening of compound libraries.
Introduction
CDK8, along with its close homolog CDK19, is a component of the Mediator complex, which plays a crucial role in regulating transcription by RNA polymerase II.[1] Dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal cancer, through its role in pathways such as Wnt/β-catenin and STAT signaling.[2][3] Inhibition of CDK8 has emerged as a promising therapeutic strategy.
This compound is a small molecule inhibitor of CDK8 with a reported IC50 of 46 nM in biochemical assays.[2] It exerts its effects by inhibiting the Wnt/β-catenin signaling pathway and has been shown to suppress cell proliferation, inhibit the phosphorylation of STAT1, and induce cell cycle arrest in cancer cell lines.[2] These characteristics make this compound a valuable tool for studying CDK8 biology and a reference compound for HTS campaigns aimed at discovering novel CDK8 inhibitors.
Data Presentation
Biochemical Activity of CDK8-IN-11
| Compound | Target | Assay Format | IC50 (nM) |
| CDK8-IN-11 | CDK8 | Biochemical Kinase Assay | 46[2] |
Cellular Activity of CDK8-IN-11
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | Cell Proliferation | 1.2[2] |
| HHT-29 | - | Cell Proliferation | 0.7[2] |
| SW480 | Colorectal Adenocarcinoma | Cell Proliferation | 2.4[2] |
| CT-26 | Colorectal Carcinoma | Cell Proliferation | 5.5[2] |
| GES-1 | Gastric Epithelial | Cell Proliferation | 62.7[2] |
Signaling Pathways and Experimental Workflows
Caption: CDK8 Signaling Pathways.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Biochemical Assay: Luminescent Kinase Assay (HTS Format)
This protocol is adapted for a 384-well format to measure the kinase activity of CDK8/Cyclin C. The assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials and Reagents:
-
CDK8/Cyclin C, active recombinant human protein
-
CDK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (for control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, solid bottom assay plates
-
Acoustic liquid handler (e.g., Echo)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound and library compounds in DMSO. A typical starting concentration for screening is 10 µM.
-
Using an acoustic liquid handler, transfer 25-50 nL of each compound solution to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a high concentration of a known inhibitor as a positive control (0% activity).
-
-
Reagent Preparation (Master Mix):
-
Prepare a master mix containing CDK8/Cyclin C enzyme and substrate peptide in kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but a starting point is 5-10 nM CDK8/Cyclin C and 0.2 µg/µL substrate.
-
-
Enzyme and Substrate Addition:
-
Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate containing the compounds.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km for CDK8 (typically 10-25 µM).
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay: Wnt/β-catenin Reporter Gene Assay (HTS Format)
This protocol describes a cell-based reporter assay to screen for inhibitors of the Wnt/β-catenin signaling pathway in a 384-well format.[4]
Materials and Reagents:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
384-well white, clear bottom cell culture plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Seed the HEK293T-TCF/LEF-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and library compounds in culture medium.
-
Add 10 µL of the compound solutions to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
-
Pathway Activation:
-
Stimulate the Wnt pathway by adding 10 µL of Wnt3a conditioned medium or recombinant Wnt3a to all wells except for the negative control wells. The final concentration of Wnt3a should be predetermined to give a robust signal-to-background ratio.
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Using an automated liquid handler, add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the percent inhibition for each compound.
-
Determine the IC50 values for active compounds.
-
Cellular Assay: STAT1 Phosphorylation (Western Blot)
This protocol is for confirming the effect of this compound on the phosphorylation of STAT1 at Ser727.
Materials and Reagents:
-
HCT-116 cells
-
McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Interferon-gamma (IFNγ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 4 µM) for 24-48 hours.[2]
-
In the last 30 minutes of incubation, stimulate the cells with IFNγ (e.g., 10 ng/mL) to induce STAT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control (GAPDH).
-
Cellular Assay: Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the procedure to analyze the effect of this compound on the cell cycle distribution.
Materials and Reagents:
-
HCT-116 cells
-
McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells and treat with different concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 48 hours.[2]
-
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G1, S, and G2/M phases. CDK8-IN-11 has been shown to increase the number of cells in the G1 phase.[2]
-
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of CDK8 Inhibitors in Immunology and Regulatory T-Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Application Note
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant regulator of immune responses. As a component of the Mediator complex, CDK8 functions as a transcriptional co-regulator, influencing the expression of key genes involved in immune cell differentiation and function. Small molecule inhibitors of CDK8 have demonstrated a profound impact on the immune system, notably in promoting a tolerogenic phenotype. This is characterized by the enhanced differentiation of regulatory T cells (Tregs) while concurrently suppressing pro-inflammatory T helper subsets such as Th1 and Th17.[1] This immunomodulatory activity positions CDK8 inhibitors as promising therapeutic candidates for autoimmune diseases and other inflammatory conditions.
Mechanistically, CDK8 inhibitors have been shown to promote Treg differentiation through multiple pathways. One key mechanism involves the regulation of a novel CDK8-GATA3-FOXP3 pathway, which facilitates the expression of FOXP3, the master transcription factor for Tregs.[1][2] Additionally, CDK8 inhibition has been found to sensitize T cells to TGF-β signaling, a critical cytokine for Treg induction.[3][4] This is achieved, in part, by attenuating the antagonistic effects of IFN-γ-STAT1 signaling and enhancing the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway.[3][4][5] Furthermore, some CDK8/19 inhibitors can induce FOXP3 expression in a TGF-β-independent manner by activating STAT5.[6][7]
The therapeutic potential of targeting CDK8 has been demonstrated in preclinical models of autoimmune disease. For instance, treatment with the CDK8/19 inhibitor CCT251921 has been shown to increase the Treg population and ameliorate symptoms in an experimental autoimmune encephalomyelitis (EAE) model.[4] The ability to convert conventional T cells into antigen-specific Tregs highlights the potential for highly targeted immunotherapies.[7]
This document provides an overview of the application of CDK8 inhibitors in immunology, with a focus on Treg differentiation, and includes detailed protocols for in vitro Treg induction and analysis.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of various CDK8 inhibitors on Treg differentiation.
Table 1: In Vitro Effects of CDK8 Inhibitors on Murine Treg Differentiation
| Inhibitor | Target(s) | Concentration for Enhanced Treg Differentiation | Key Findings | Reference |
| DCA (16-didehydro-cortistatin A) | CDK8 | EC50 similar to IL-10 enhancement in BMDCs | Promotes Treg and Th2 differentiation; Inhibits Th1 and Th17. Acts via a CDK8-GATA3-FOXP3 pathway. | [1] |
| BRD-6989 | CDK8 | Concentration-dependent enhancement | Similar EC50 to DCA for Treg enhancement. | [1] |
| CCT251921 | CDK8/19 | 0.05 µM - 0.1 µM | Significantly promotes TGF-β-induced Treg differentiation. Attenuates IFN-γ-STAT1 signaling and enhances Smad2 phosphorylation. | [3][8] |
| Senexin A | CDK8/19 | 0.5 µM | Promotes Treg differentiation without affecting cell proliferation. Decreases phosphorylation of STAT1 at Ser727. | [3] |
| AS2863619 | CDK8/19 | Not specified | Induces transdifferentiation of activated CD4+ lymphocytes into alloantigen-specific Tregs in combination with IL-2. | [9] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in CDK8-Mediated Regulation of Treg Differentiation
Caption: CDK8 inhibition promotes Treg differentiation via multiple pathways.
Experimental Workflow for In Vitro Treg Differentiation Assay
References
- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of CDK8 Inhibitors in Embryonic Stem Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Cyclin-Dependent Kinase 8 (CDK8) in maintaining embryonic stem cell (ESC) pluripotency and how its inhibition can be utilized to study and direct ESC differentiation. Detailed protocols for key experiments are included, along with quantitative data and signaling pathway diagrams to support experimental design and interpretation.
Introduction to CDK8 in Embryonic Stem Cells
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, which plays a crucial role in regulating gene transcription. In the context of embryonic stem cells, CDK8 is essential for maintaining their undifferentiated, pluripotent state.[1][2][3] Loss of CDK8 function, either through genetic knockdown or pharmacological inhibition, has been shown to induce ESC differentiation.[3][4] This makes CDK8 and its paralog CDK19 attractive targets for studying the molecular mechanisms that govern the transition from pluripotency to differentiation.
Inhibition of CDK8/19 has been demonstrated to stabilize human pluripotent stem cells (hPSCs) in a "naïve" state, a more primitive state of pluripotency that is desirable for various research and therapeutic applications.[5] Unlike some other methods for inducing naïvety, CDK8/19 inhibition does not appear to cause widespread DNA demethylation or karyotypic abnormalities.[5] Furthermore, ESCs treated with CDK8 inhibitors retain their capacity to differentiate into various lineages, including primordial germ cell-like cells (PGCLCs) and trophoblast stem cells (TSCs).[5]
The mechanism by which CDK8 maintains pluripotency is linked to its regulation of several key signaling pathways, including the MYC, STAT3, WNT/β-catenin, and TGF-β/SMAD pathways.[1][2][3][6][7][8][9] By inhibiting CDK8, researchers can modulate these pathways to dissect the intricate network that controls cell fate decisions in early development.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of CDK8 inhibition on embryonic stem cell maintenance and differentiation.
Table 1: Effect of CDK8 Knockdown on Embryonic Stem Cell Pluripotency
| Condition | Number of Alkaline Phosphatase-Stained Colonies (per 24 mm² field) | Reference |
| shNTC + GFP | ~175 | [1] |
| shCdk8-1 + GFP | ~25 | [1] |
| shCdk8-2 + GFP | ~50 | [1] |
shNTC: non-targeting control shRNA; shCdk8: shRNA targeting Cdk8; GFP: Green Fluorescent Protein.
Table 2: Gene Expression Changes During ESC Differentiation Induced by CDK8/19 Inhibition
| Target Gene | Treatment/Condition | Fold Change in mRNA Expression | Reference |
| NANOG | Primed hESCs + CDK8/19i (4 days) | ~2.5-fold increase | [5] |
| KRT7 (Trophoblast marker) | Primed hESCs + CDK8/19i (4 days) -> TSC medium (20 days) | ~150-fold increase | [5] |
| GATA3 (Trophoblast marker) | Primed hESCs + CDK8/19i (4 days) -> TSC medium (20 days) | ~8-fold increase | [5] |
| ELF5 (Trophoblast marker) | Primed hESCs + CDK8/19i (4 days) -> TSC medium (20 days) | ~2-fold increase | [5] |
| NANOG | Murine ESC differentiation (Day 4) | ~0.2-fold of Day 0 | [4] |
| CDK8 | Murine ESC differentiation (Day 4) | ~0.4-fold of Day 0 | [4] |
CDK8/19i: CDK8/19 inhibitor; hESCs: human embryonic stem cells; TSC: Trophoblast Stem Cell.
Table 3: Effect of Various CDK8 Inhibitors on aRMS Cell Growth
| CDK8 Inhibitor | Concentration | Cell Growth Inhibition | Reference |
| BI-1347 | 1 µM | Significant | [10] |
| SEL-120-34A | 1 µM | Significant | [10] |
| JH-XII-178 | 1 µM | Significant | [10] |
aRMS: alveolar rhabdomyosarcoma (used here as a model for CDK8 inhibitor effects on cancer stem-like cells).
Experimental Protocols
Protocol 1: Induction of Naïve Pluripotency in Human ESCs using a CDK8/19 Inhibitor
This protocol is adapted from a study demonstrating the stabilization of naïve human PSCs.[5]
Materials:
-
Primed human embryonic stem cells (hESCs)
-
hESC culture medium (e.g., mTeSR1)
-
Matrigel-coated plates
-
CDK8/19 inhibitor (e.g., the specific inhibitor used in the cited study, or a commercially available one like Senexin B)
-
DMEM/F12 medium
-
TrypLE Express
-
qRT-PCR reagents
Procedure:
-
Culture primed hESCs on Matrigel-coated plates in their standard hESC medium.
-
To induce the naïve state, replace the medium with hESC medium supplemented with the CDK8/19 inhibitor at an effective concentration (to be determined by titration, typically in the low micromolar range).
-
Culture the cells for at least 4 days, changing the medium daily.
-
After 4 days, the cells should exhibit morphological changes characteristic of naïve pluripotency (domed colonies).
-
To confirm the transition to a naïve state, assess the expression of pluripotency markers. For example, perform qRT-PCR to quantify the upregulation of NANOG.[5]
Protocol 2: Differentiation of CDK8/19i-Naïve hPSCs into Primordial Germ Cell-Like Cells (PGCLCs)
This protocol describes the differentiation of naïve hPSCs into PGCLCs.[5]
Materials:
-
CDK8/19i-naïve hPSCs (from Protocol 1)
-
PGCLC differentiation medium (specific formulation required, typically containing cytokines like BMP4, LIF, SCF, and EGF)
-
Low-attachment V-bottom 96-well plates
-
Flow cytometry antibodies for PGCLC markers (e.g., CD38)
Procedure:
-
Dissociate the CDK8/19i-naïve hPSCs into single cells using TrypLE Express.
-
Resuspend the cells in PGCLC differentiation medium.
-
Seed the cells into low-attachment V-bottom 96-well plates to allow the formation of embryoid bodies (EBs).
-
Culture for 8 days, monitoring EB formation.
-
After 8 days, harvest the EBs and dissociate them into single cells.
-
Analyze the expression of PGCLC markers such as CD38, PRDM1, and NANOS3 by flow cytometry or qRT-PCR to determine differentiation efficiency.[5]
Protocol 3: Differentiation of CDK8/19i-Naïve hPSCs into Trophoblast Stem Cells (TSCs)
This protocol details the differentiation of naïve hPSCs into TSCs.[5]
Materials:
-
CDK8/19i-naïve hPSCs (from Protocol 1)
-
Human TSC medium (as described in the literature, often containing FGF2, EGF, and a TGF-β inhibitor)[5]
-
Collagen IV-coated plates
Procedure:
-
Culture CDK8/19i-naïve hPSCs for at least 4 days as described in Protocol 1.
-
Dissociate the cells and plate them onto Collagen IV-coated plates in human TSC medium.
-
Culture the cells for up to 20 days, changing the medium every 2-3 days.
-
Monitor the cells for the appearance of colonies with TSC morphology.
-
Confirm TSC identity by assessing the expression of trophoblast markers such as KRT7 and GATA3 via qRT-PCR.[5]
Protocol 4: General Method for Assessing ESC Pluripotency and Differentiation
Materials:
-
ESCs cultured with or without a CDK8 inhibitor
-
Alkaline Phosphatase Staining Kit
-
Antibodies for pluripotency markers (e.g., OCT4, NANOG) for Western blotting or immunofluorescence
-
qRT-PCR reagents and primers for pluripotency and differentiation markers
Procedure:
-
Alkaline Phosphatase Staining:
-
Fix ESC colonies with a suitable fixative (e.g., 4% paraformaldehyde).
-
Wash with PBS.
-
Incubate with an alkaline phosphatase substrate solution according to the manufacturer's instructions until a color change is observed in undifferentiated colonies.
-
Image the stained colonies. A reduction in staining intensity or the number of stained colonies indicates differentiation.[3]
-
-
Western Blotting:
-
Lyse ESCs and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against pluripotency markers (e.g., OCT4, NANOG) and a loading control (e.g., ACTIN).
-
Incubate with appropriate secondary antibodies and visualize the bands. A decrease in pluripotency marker expression indicates differentiation.[4]
-
-
qRT-PCR:
-
Isolate total RNA from ESCs.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for pluripotency genes (Oct4, Nanog) and lineage-specific differentiation markers (e.g., Sox1 for ectoderm, T (Brachyury) for mesoderm, Sox17 for endoderm).[11]
-
Analyze the relative gene expression levels.
-
Signaling Pathways and Experimental Workflows
CDK8's Role in Maintaining Pluripotency
Caption: CDK8 maintains pluripotency via key signaling pathways.
General Experimental Workflow for Studying CDK8 Inhibition in ESC Differentiation
Caption: Workflow for assessing CDK8 inhibitor effects on ESCs.
CDK8-STAT3 Signaling Axis
Caption: CDK8 modulates STAT3 activity in embryonic stem cells.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK8 maintains tumor dedifferentiation and embryonic stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dundee.ac.uk [dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Identifying Off-Target Effects of CDK8-IN-11 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using the selective CDK8 inhibitor, CDK8-IN-11 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] CDK8 is a component of the Mediator complex, which regulates gene transcription by RNA polymerase II.[3][4] It plays a significant role in various signaling pathways, including the WNT/β-catenin and STAT1 pathways, and has been identified as an oncogene in several cancers, such as colorectal cancer.[1][5][6]
Q2: What are the expected on-target effects of this compound?
A2: The primary on-target effects of CDK8-IN-11 are the inhibition of CDK8 kinase activity. This leads to downstream effects such as the suppression of the canonical WNT/β-catenin signaling pathway and the inhibition of STAT1 phosphorylation at the Ser727 site.[1][7] In cancer cell lines, these effects can manifest as reduced cell proliferation and induction of G1-phase cell cycle arrest.[1][2]
Q3: What is the most common and expected "off-target" of this compound?
A3: Due to high sequence similarity in the ATP-binding pocket, most CDK8 inhibitors also potently inhibit its closest paralog, CDK19.[3][8] Therefore, it is more accurate to consider CDK8-IN-11 as a dual CDK8/19 inhibitor. Many of the observed biological effects will be due to the inhibition of both kinases. Researchers should be aware that dissecting the individual contributions of CDK8 versus CDK19 inhibition can be challenging.
Q4: I am observing unexpected phenotypes in my experiment. How can I determine if they are due to off-target effects?
A4: A multi-step approach is recommended. First, confirm on-target engagement by assessing known downstream biomarkers, such as the phosphorylation status of STAT1 at Ser727.[7] If on-target effects are confirmed, but unexpected phenotypes persist, consider performing a kinome-wide selectivity screen to identify other potential kinase targets. Comparing your results with a structurally different CDK8/19 inhibitor can also help distinguish on-target from off-target effects. Finally, rescue experiments using a drug-resistant mutant of CDK8 or CDK19 can provide definitive evidence.
Q5: Are there known toxicities associated with CDK8/19 inhibition?
A5: While some selective CDK8/19 inhibitors have entered clinical trials, preclinical studies with other prototype inhibitors have revealed potential on-target toxicities.[9][10] These can affect normal cellular functions in tissues like the gut, bones, and the immune system, as CDK8/19 are involved in the regulation of genes related to normal cell function.[11] It is crucial to perform dose-response studies to find a therapeutic window that minimizes toxicity while achieving the desired on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen at the effective concentration. 2. Test a structurally unrelated CDK8/19 inhibitor. | 1. Identification of unintended kinase targets that may be responsible for the observed phenotype. 2. If the phenotype persists, it is more likely to be an on-target effect of CDK8/19 inhibition. |
| Inappropriate Dosage | Perform a detailed dose-response curve to determine the lowest effective concentration for on-target effects (e.g., STAT1 Ser727 p-inhibition). | Establishes a therapeutic window where on-target effects are observed without significant off-target-induced toxicity. |
| Cell line-specific effects | Test the inhibitor in multiple cell lines with varying genetic backgrounds and expression levels of CDK8, CDK19, and potential off-targets. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
| Compound Instability/Solubility | Check the stability and solubility of CDK8-IN-11 in your specific experimental media and conditions. Use appropriate solvent controls. | Ensures that the observed effects are due to the active compound and not degradation products or precipitation.[12] |
Issue 2: Discrepancy between On-Target Biomarker and Phenotypic Outcome
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory pathways | Use Western blotting or phospho-proteomics to probe for the activation of known compensatory signaling pathways upon CDK8/19 inhibition. | A clearer understanding of the cellular response to your inhibitor, which may require a combination of inhibitors to achieve the desired phenotype. |
| Off-target kinase modulating other pathways | Analyze kinome profiling data to identify off-targets that could modulate pathways counteracting the desired effect. Validate with Western blotting for key proteins in those pathways. | Identification of the specific off-target and pathway responsible for the discrepancy. |
| Context-dependent function of CDK8/19 | Review literature for the specific roles of CDK8/19 in your cellular model. The function of the Mediator complex can be highly context-dependent.[7] | Confirmation of whether the observed phenotype, although unexpected, might still be an on-target effect in your specific experimental system. |
Quantitative Data on Kinase Selectivity
While a comprehensive kinome scan for this compound is not publicly available, the table below represents the selectivity profile of a highly selective, representative CDK8/19 inhibitor (BI-1347) to illustrate common off-targets. This should be used as a guide for potential off-targets to investigate.[8]
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM | Notes |
| CDK8 | 1.4 | >99% | Primary On-Target |
| CDK19 | <10 | >99% | Primary On-Target (Paralog) |
| Haspin (GSG2) | >1000 | <10% | A known off-target for some CDK8/19 inhibitors, but not all.[7] |
| NEK1 | >10,000 | <10% | Identified as an off-target for some steroidal CDK8 inhibitors.[3] |
| PIKFYVE | >10,000 | <10% | Identified as an off-target for some steroidal CDK8 inhibitors.[3] |
| Other CDKs (1, 2, 4, 6, 7, 9) | >3000 | <10% | High selectivity against other CDK family members is a hallmark of good CDK8/19 inhibitors.[8] |
Data is representative and based on the profile of BI-1347.[8] Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Assessing On-Target Engagement via Western Blot for Phospho-STAT1 (Ser727)
Objective: To confirm that this compound is engaging its target, CDK8, in a cellular context.
Methodology:
-
Cell Treatment: Plate cells (e.g., HCT-116 or VCaP) and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 0-4 µM) for a specified time (e.g., 2-24 hours).[1][7] Include a vehicle control (e.g., DMSO). For stimulated assessment, add IFN-γ during the last 30-60 minutes of inhibitor treatment.[7]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of p-STAT1 (Ser727) to total STAT1 indicates on-target CDK8 inhibition.[7]
Protocol 2: Kinome Profiling to Identify Off-Targets
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify lower-affinity off-targets.
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology, ProQinase) that offers a panel of hundreds of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase, or a radiometric kinase activity assay.[8][13]
-
Data Analysis: Results are often provided as percent inhibition at the tested concentration or as IC50/Kd values for inhibited kinases. Analyze the data to identify any kinases that are significantly inhibited besides CDK8 and CDK19.
Visualizations
Caption: Signaling pathways modulated by CDK8 and inhibited by CDK8-IN-11.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8-IN-11 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 13. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
CDK8-IN-11 hydrochloride stability and long-term storage
Technical Support Center: CDK8-IN-11 Hydrochloride
This technical support center provides essential guidance on the stability and long-term storage of this compound. The following information is curated for researchers, scientists, and professionals in drug development to ensure the integrity and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term stability?
A1: For long-term storage, the solid form of this compound should be kept in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C.[1][2][3] Under these conditions, the compound is expected to be stable for up to three years.[3][4] Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[5][6]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecule inhibitors like this compound.[7][8] It is advisable to use anhydrous DMSO to minimize degradation from moisture.[1]
Q3: How should I store the DMSO stock solutions of this compound?
A3: To maintain the stability of your stock solution, it is crucial to aliquot the high-concentration solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] For short-term storage (up to 1 month), aliquots can be stored at -20°C.[4] For long-term storage (up to 6 months), it is highly recommended to store the aliquots at -80°C.[1][4]
Q4: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in DMSO due to their limited aqueous solubility.[8] Here are some troubleshooting steps:
-
Lower the final concentration: The compound may have exceeded its kinetic solubility in the aqueous buffer.
-
Vortex or sonicate: Gentle vortexing or sonication can help redissolve the precipitate.[8]
-
Pre-warm solutions: Pre-warming the stock solution and the aqueous buffer to 37°C before mixing can sometimes prevent precipitation.[9]
-
Use a co-solvent: In some cases, using a co-solvent system may be necessary for in vivo experiments, but for cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) and consistent across all experiments, including vehicle controls.[3][4]
Q5: What are the signs of compound degradation, and how can I check the stability of my this compound solution?
A5: Signs of degradation can include a change in the color of the solution, the appearance of precipitates over time, or a decrease in the compound's biological activity in your assays.[7] The most reliable way to assess chemical stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main compound peak or the appearance of new peaks over time indicates degradation.[7]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator, protected from light and moisture.[1][3][4] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4] |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage of solutions.[1][4] |
Table 2: General Solubility Guidelines
| Solvent | Concentration | Remarks |
| DMSO | ≥ 10 mM | Recommended for creating high-concentration stock solutions. Sonication may be required for full dissolution.[9][10] |
| Aqueous Buffers | Low µM range | Prone to precipitation. Final DMSO concentration should be kept low (e.g., <0.5%) in cellular assays.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to warm to room temperature in a desiccator.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
-
Time Point Zero (T=0):
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Dilute a sample of the stock solution to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The area of the main peak represents 100% integrity at T=0.
-
-
Incubation:
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
Subsequent Time Points (e.g., 1, 2, 4, 8 weeks):
-
At each time point, retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature.
-
Analyze the sample by HPLC using the same method as for T=0.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
inconsistent results with CDK8-IN-11 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CDK8-IN-11 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] It primarily functions by blocking the kinase activity of CDK8, which is a key regulator of gene transcription. This inhibition affects downstream signaling pathways, notably the WNT/β-catenin and STAT1 signaling pathways, leading to anti-proliferative effects in cancer cells.[1]
Q2: In which research areas is this compound commonly used?
A2: this compound is predominantly used in cancer research, particularly in studies involving colorectal cancer.[1][2] Its ability to inhibit cell proliferation and induce G1-phase cell cycle arrest makes it a valuable tool for investigating cancer therapeutics.[1][2]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and the DMSO stock solution at -80°C for up to one year.[3] When preparing for cell culture experiments, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution to prevent precipitation.[3]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, primary cells may be more sensitive.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations | 1. Compound Inactivity: The inhibitor may have degraded. 2. Cell Line Resistance: The chosen cell line may not be sensitive to CDK8 inhibition. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time can affect the experiment. | 1. Verify Compound Activity: Test the inhibitor on a known sensitive cell line or in a biochemical assay. 2. Screen Different Cell Lines: Test CDK8-IN-11 on a panel of cell lines to identify a sensitive model. 3. Optimize Assay Conditions: Ensure all experimental parameters are optimized for your specific assay. |
| High levels of unexpected cell death | 1. On-target Toxicity: Prolonged or high-concentration inhibition of CDK8 may be toxic to normal cellular functions.[6] 2. Off-target Effects: The inhibitor may be affecting other kinases.[7][8] 3. Incorrect Dosage: The concentration of CDK8-IN-11 may be too high for the specific cell line. | 1. Optimize Treatment Duration and Dose: Perform time-course and dose-response experiments to find the optimal therapeutic window. 2. Use a More Selective Inhibitor: If off-target effects are suspected, consider using a structurally different CDK8 inhibitor for comparison.[9] 3. Intermittent Dosing: Explore intermittent dosing schedules (e.g., 24h on, 48h off) to potentially improve the therapeutic index. |
| Inconsistent results between experiments | 1. Reagent Variability: Inconsistent purity or concentration of reagents can affect results.[10] 2. Cell Passage Number: Different cell passages can have varying sensitivities to treatment. 3. DMSO Concentration: High or inconsistent concentrations of DMSO can be toxic to cells.[5][11][12] | 1. Standardize Reagents: Use high-purity reagents and prepare fresh solutions for each experiment. 2. Use Consistent Cell Passages: Maintain a consistent range of cell passage numbers for all experiments. 3. Control for DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept at a non-toxic level (typically <0.5%).[4] |
| Reduced or no effect in certain cell lines | CDK19 Compensation: The paralog kinase CDK19 can compensate for the loss of CDK8 function, masking the effect of the inhibitor.[13][14][15] | Simultaneous Knockdown/Inhibition: Consider the simultaneous knockdown of both CDK8 and CDK19 to unmask the cellular effects of inhibiting this pathway.[8][14] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ | Assay Type | Reference |
| CDK8 | 46 nM | Biochemical Assay | [1] |
| CDK8 | 73.6% inhibition at 200 nM | Biochemical Assay | [1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Exposure Time | Reference |
| HCT-116 | Colon Cancer | 1.2 nM | 48 h | [1] |
| HHT-29 | Colon Cancer | 0.7 nM | 48 h | [1] |
| SW480 | Colon Cancer | 2.4 nM | 48 h | [1] |
| CT-26 | Colon Cancer | 5.5 nM | 48 h | [1] |
| GES-1 | Gastric Epithelial | 62.7 nM | 48 h | [1] |
Experimental Protocols & Workflows
CDK8 Signaling Pathways
CDK8 is a key regulator of multiple signaling pathways involved in cell proliferation and survival.
Caption: Key signaling pathways regulated by CDK8 and inhibited by CDK8-IN-11.
General Experimental Workflow for In Vitro Studies
A typical workflow for assessing the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8-IN-11 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. icr.ac.uk [icr.ac.uk]
- 7. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 13. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 14. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium | EMBO Reports [link.springer.com]
Technical Support Center: CDK8 Inhibitor Resistance Mechanisms in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Cyclin-Dependent Kinase 8 (CDK8) inhibitors in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with CDK8 inhibitors and provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of the CDK8 inhibitor at expected concentrations. | 1. Compound Inactivity: The inhibitor may have degraded. 2. Cell Line Insensitivity: The chosen cell line may lack dependence on CDK8 signaling. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time can affect inhibitor activity. | 1. Verify Compound Activity: Test the inhibitor on a known sensitive cell line or in a biochemical assay. Prepare fresh stock solutions. 2. Screen Different Cell Lines: Test the inhibitor on a panel of cancer cell lines to identify a sensitive model.[1] 3. Optimize Assay Parameters: Ensure all assay conditions are optimized for your specific cell line and experimental setup. |
| High levels of unexpected cell death, even at low inhibitor concentrations. | 1. On-Target Toxicity: Prolonged or high-level inhibition of CDK8 may lead to cellular toxicity. 2. Off-Target Effects: The inhibitor may be affecting other kinases, leading to toxicity.[2][3] 3. Incorrect Dosage: The concentration of the inhibitor may be too high for the specific cell line. | 1. Titrate Inhibitor Concentration: Determine the lowest effective concentration that inhibits CDK8 without causing excessive toxicity. 2. Validate with a Second Inhibitor: Use a structurally unrelated CDK8 inhibitor to confirm that the observed phenotype is due to on-target inhibition. 3. Perform Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-target effects.[2] |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality of reagents. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. 3. DMSO Concentration: High concentrations of DMSO, a common solvent for inhibitors, can be toxic to cells. | 1. Standardize Reagents: Use high-purity reagents and prepare fresh solutions for each experiment. 2. Use Consistent Cell Passages: Maintain a consistent range of cell passage numbers for all experiments. 3. Control for DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept at a non-toxic level (typically <0.5%). |
| Development of resistance to the CDK8 inhibitor over time in cell culture. | 1. Transcriptional Reprogramming: Cancer cells can adapt by altering gene expression to bypass the effects of the inhibitor.[4][5][6] 2. Activation of Compensatory Signaling Pathways: Upregulation of parallel survival pathways (e.g., EGFR, Wnt/β-catenin, NF-κB) can overcome CDK8 inhibition.[4] 3. Emergence of Resistant Clones: Pre-existing or newly mutated cells with resistance mechanisms may be selected for during treatment. | 1. Perform RNA-Sequencing: Analyze changes in the transcriptome of resistant cells compared to sensitive parental cells. 2. Conduct Western Blotting: Examine the activation status of known compensatory signaling pathways. 3. Generate and Characterize Resistant Cell Lines: Follow the protocol for generating resistant cell lines and perform molecular analyses to identify resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to CDK8 inhibitors?
A1: Acquired resistance to CDK8 inhibitors is a complex process that can involve several mechanisms:
-
Transcriptional Reprogramming: Cancer cells can alter their gene expression profiles to become less dependent on the pathways regulated by CDK8.[4][5][6] This is a common mechanism of adaptive resistance.
-
Activation of Compensatory Signaling Pathways: The inhibition of CDK8 can lead to the upregulation of other survival pathways, such as the EGFR, Wnt/β-catenin, and NF-κB signaling pathways, which can then drive cell proliferation and survival.[4]
-
Gatekeeper Mutations: While less commonly reported for CDK8 compared to other kinases, mutations in the kinase domain could potentially alter inhibitor binding. For instance, a W105M mutation in CDK8 has been shown to confer resistance to the natural product inhibitor Cortistatin A, though it did not affect the activity of another inhibitor, SW389108.[7] The gatekeeper residue in human CDK8 is Phenylalanine 97.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9][10] This is a general mechanism of multidrug resistance that may apply to CDK8 inhibitors.
Q2: My CDK8 inhibitor seems to prevent resistance to other drugs. Why does this happen?
A2: CDK8 and its paralog CDK19 are key regulators of transcriptional reprogramming.[4][5][6] Many targeted therapies, such as EGFR inhibitors, induce a transcriptional adaptive response in cancer cells that ultimately leads to resistance. By inhibiting CDK8/19, you can prevent this transcriptional adaptation, thereby delaying or even preventing the development of resistance to the primary therapeutic agent.[4][5][6]
Q3: I am seeing conflicting results where CDK8 inhibition is sometimes pro-tumorigenic and sometimes anti-tumorigenic. How do I interpret this?
A3: CDK8 has a dual role in cancer, acting as both an oncogene and a tumor suppressor depending on the cellular context.[11][12] Its function is highly dependent on the specific cancer type, the genetic background of the cells, and the tumor microenvironment. For example, CDK8 has been shown to be amplified in colon cancer and promote proliferation, while in other contexts, its loss can promote tumorigenesis.[12][13] When studying resistance, it is crucial to consider this dual role, as the selective pressure of the inhibitor might favor cells where CDK8's tumor-suppressive functions are more prominent, leading to unexpected outcomes.
Q4: How can I determine if my resistant cells have upregulated ABC transporters?
A4: You can investigate the role of ABC transporters through several methods:
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and parental cell lines.[10]
-
Western Blotting: Analyze the protein expression levels of the corresponding ABC transporters.
-
Functional Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) to measure their efflux activity in living cells via flow cytometry. A decrease in intracellular fluorescence in resistant cells would suggest increased efflux.
-
Inhibitor Studies: Treat your resistant cells with known ABC transporter inhibitors (e.g., verapamil, tariquidar) in combination with the CDK8 inhibitor to see if sensitivity is restored.[10]
Data Presentation
Table 1: Summary of Potential CDK8 Inhibitor Resistance Mechanisms
| Resistance Mechanism | Key Molecular Players | Experimental Validation Methods |
| Transcriptional Reprogramming | Altered expression of transcription factors and their target genes | RNA-Sequencing, ChIP-Sequencing, qRT-PCR |
| Activation of Compensatory Pathways | p-EGFR, β-catenin, p-NF-κB p65, p-STAT1/3 | Western Blotting, Immunofluorescence, Reporter Assays |
| Gatekeeper Mutations | CDK8 (e.g., W105M) | Sanger Sequencing, Next-Generation Sequencing of CDK8 kinase domain |
| Increased Drug Efflux | ABCB1 (P-gp), ABCC1 (MRP1), ABCG2 (BCRP) | qRT-PCR, Western Blotting, Flow Cytometry-based efflux assays, Combination with ABC transporter inhibitors |
Experimental Protocols
Protocol 1: Generation of CDK8 Inhibitor-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a CDK8 inhibitor through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
CDK8 inhibitor of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial inhibitor concentration: Start by treating the parental cell line with the CDK8 inhibitor at a concentration equivalent to the IC20-IC30 (the concentration that inhibits cell growth by 20-30%).
-
Continuous Exposure: Culture the cells in the presence of the IC20-IC30 concentration of the CDK8 inhibitor. A parallel culture with DMSO vehicle control should be maintained.
-
Monitor Cell Growth: Observe the cells regularly. Initially, you may observe significant cell death and reduced proliferation.
-
Gradual Dose Escalation: Once the cells have adapted and resumed proliferation (typically after 2-4 weeks), gradually increase the concentration of the CDK8 inhibitor. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat Dose Escalation: Continue this process of dose escalation as the cells become tolerant to the current concentration.
-
Establish Resistant Clones: After several months of continuous culture, you should have a population of cells that can proliferate in the presence of a significantly higher concentration of the CDK8 inhibitor compared to the parental cells.
-
Characterize Resistant Cells: Confirm the resistance by performing a cell viability assay to compare the IC50 values of the resistant and parental cell lines. The resistant cell line should exhibit a significantly higher IC50.
-
Cryopreserve Resistant Stocks: Once resistance is confirmed, expand the resistant cell population and cryopreserve multiple vials for future experiments.
Protocol 2: Western Blotting for Compensatory Signaling Pathways
This protocol provides a general framework for analyzing the activation of key signaling pathways that may be upregulated in CDK8 inhibitor-resistant cells.
Materials:
-
Parental and CDK8 inhibitor-resistant cell lines
-
CDK8 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Table 2: Suggested Primary Antibodies for Western Blotting
| Target Protein | Vendor and Catalog Number (Example) |
| CDK8 | Cell Signaling Technology #4101, #4106; Abcam ab224828, ab272879; R&D Systems AF6809 |
| p-EGFR (Tyr1068) | Cell Signaling Technology #3777 |
| Total EGFR | Cell Signaling Technology #4267 |
| Active β-catenin (non-phospho Ser33/37/Thr41) | Cell Signaling Technology #8814 |
| Total β-catenin | Cell Signaling Technology #8480 |
| p-NF-κB p65 (Ser536) | Cell Signaling Technology #3033 |
| Total NF-κB p65 | Cell Signaling Technology #8242 |
| p-STAT1 (Ser727) | Cell Signaling Technology #8826 |
| Total STAT1 | Cell Signaling Technology #14994 |
| p-STAT3 (Tyr705) | Cell Signaling Technology #9145 |
| Total STAT3 | Cell Signaling Technology #9139 |
| ABCB1/P-gp | Cell Signaling Technology #13342 |
| ABCG2/BCRP | Cell Signaling Technology #42078 |
| β-Actin (Loading Control) | Cell Signaling Technology #4970 |
Procedure:
-
Cell Lysis: Lyse parental and resistant cells with or without CDK8 inhibitor treatment using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated (active) proteins to total proteins between parental and resistant cells.
Protocol 3: RNA-Sequencing to Identify Transcriptional Changes
This protocol outlines the key steps for performing RNA-sequencing to identify global transcriptional changes associated with CDK8 inhibitor resistance.
Materials:
-
Parental and CDK8 inhibitor-resistant cell lines
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
RNA quality assessment equipment (e.g., Agilent Bioanalyzer)
-
Library preparation kit (e.g., Illumina TruSeq)
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cell lines (with at least three biological replicates per condition).
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.[14][15]
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA, KEGG, or Reactome to identify biological pathways and processes that are enriched in the differentially expressed genes.[16] This can provide insights into the mechanisms of resistance.
-
Mandatory Visualizations
Caption: Overview of CDK8 inhibitor resistance mechanisms.
Caption: Workflow for studying CDK8 inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 4. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
- 6. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. De Novo Missense Substitutions in the Gene Encoding CDK8, a Regulator of the Mediator Complex, Cause a Syndromic Developmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug resistance of cancer cells affected by expression levels of ABC-transporters | Blog [blog.pensoft.net]
- 10. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 13. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA Sequencing Reveals Candidate Genes and Pathways Associated with Resistance to MDM2 Antagonist Idasanutlin in TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
Technical Support Center: Minimizing Toxicity of CDK8-IN-11 Hydrochloride In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of CDK8-IN-11 hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] this compound exerts its effects primarily by inhibiting the WNT/β-catenin signaling pathway and the phosphorylation of STAT1 at serine 727.[1][4] Dysregulation of these pathways is implicated in various cancers, making CDK8 an attractive therapeutic target.[2][3]
Q2: What are the potential sources of in vivo toxicity with this compound?
A2: While CDK8-IN-11 has shown a promising safety profile in some preclinical studies, with no obvious abnormal behavior observed in mice at oral doses as high as 1000 mg/kg, potential toxicities associated with CDK8/19 inhibitors, in general, should be considered.[1] These may include:
-
On-target toxicity: Since CDK8 plays a role in the normal function of various tissues, its inhibition can lead to adverse effects. Concerns have been raised about the impact of CDK8/19 inhibitors on stem cells in the gut, bones, and the immune system.[5]
-
Off-target effects: Like any small molecule inhibitor, this compound may inhibit other kinases or cellular targets, leading to unforeseen toxicities.
-
Formulation-related toxicity: The vehicles used to dissolve and administer this compound, especially for intravenous injection, can have their own toxicities if not prepared and used correctly.
Q3: How can I improve the solubility and formulation of this compound for in vivo studies?
A3: this compound, like many kinase inhibitors, has low aqueous solubility. A proper formulation is critical for achieving desired exposure and minimizing precipitation-related toxicity. Here are some recommended starting points:
-
For Oral Administration: A common and effective method is to prepare a suspension in an aqueous vehicle containing a suspending agent like 0.5% sodium carboxymethylcellulose (CMC-Na).
-
For Intravenous Administration: A clear, sterile solution is necessary. This often requires the use of co-solvents. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.
It is crucial to test the stability and homogeneity of your final preparation before administration.
Q4: What is a recommended starting dose for in vivo efficacy and toxicity studies with this compound?
A4: Based on published preclinical data, oral doses of 10 mg/kg and 40 mg/kg have been used to inhibit tumor growth in mouse xenograft models.[1] For initial toxicity studies, a dose-range-finding study is recommended. This typically involves administering a range of doses to a small number of animals and observing for clinical signs of toxicity, body weight changes, and any other adverse effects.
Q5: Can intermittent dosing reduce the toxicity of this compound?
A5: Intermittent dosing is a promising strategy for mitigating toxicity and potentially overcoming drug resistance with kinase inhibitors.[6][7][8] By providing "drug holidays," this approach may allow normal tissues to recover from the effects of CDK8 inhibition while still maintaining therapeutic pressure on the tumor. The optimal intermittent dosing schedule (e.g., daily for a number of days followed by a rest period) needs to be determined empirically for your specific model and experimental goals.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity (e.g., weight loss, lethargy, mortality)
| Potential Cause | Troubleshooting Step |
| Dose is too high | Conduct a dose-titration study to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate gradually in different cohorts of animals. |
| Formulation toxicity | Prepare a vehicle-only control group and administer it to animals to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulations. |
| Off-target effects | If toxicity persists even at doses that are expected to be on-target, consider the possibility of off-target effects. Profiling the inhibitor against a panel of kinases can help identify potential off-target interactions. |
| Rapid clearance leading to high Cmax | Analyze the pharmacokinetic profile of this compound in your animal model. A rapid absorption and high peak concentration (Cmax) can sometimes lead to acute toxicity. Modifying the formulation to achieve a slower release profile might be beneficial. |
Issue 2: Poor or Inconsistent Efficacy
| Potential Cause | Troubleshooting Step |
| Poor bioavailability | Evaluate the pharmacokinetic properties of your formulation. Low oral bioavailability may necessitate the use of a different formulation or a higher dose. Ensure the formulation is stable and homogenous. |
| Inadequate target engagement | Assess the inhibition of CDK8 in your in vivo model. This can be done by measuring the phosphorylation of downstream targets like STAT1 (Ser727) in tumor or surrogate tissues at different time points after dosing. |
| Drug resistance | The tumor model may have intrinsic or may develop acquired resistance to CDK8 inhibition. Consider combination therapies or intermittent dosing schedules to overcome resistance.[6] |
| Incorrect dosing frequency | The dosing frequency should be based on the pharmacokinetic and pharmacodynamic profile of the compound. If the half-life is short, more frequent dosing may be required to maintain target inhibition. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Observations for CDK8-IN-11
| Compound | Dose | Route of Administration | Animal Model | Observed Effects | Reference |
| CDK8-IN-11 | 10 and 40 mg/kg | Oral (p.o.) | CT-26 xenograft mice | Inhibits tumor growth | [1] |
| CDK8-IN-11 | 1000 mg/kg | Oral gavage | ICR mice | No obvious abnormal behavior within 7 days | [1] |
Table 2: Pharmacokinetic Parameters of CDK8-IN-11 and another CDK8 inhibitor
| Compound | Dose | Route of Administration | Animal Model | Key Pharmacokinetic Parameters | Reference |
| CDK8-IN-11 | 2 mg/kg | Intravenous (i.v.) | Rats | Moderate permeability | [1] |
| CDK8-IN-11 | 10 mg/kg | Oral (p.o.) | Rats | Moderate permeability | [1] |
| CDK8-IN-1 | 5 mg/kg | Intravenous (i.v.) | Mice | Cmax: 9940 µg/L; AUC: 9378 µgh/L | [9] |
| CDK8-IN-1 | 25 mg/kg | Oral (p.o.) | Mice | Cmax: 12740 µg/L; AUC: 25952 µgh/L; tmax: 0.25 h | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (0.5% CMC-Na Suspension)
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC-Na)
-
Deionized water
-
Mortar and pestle (optional, for grinding powder)
-
Magnetic stirrer and stir bar
-
Appropriate vials for storage
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a suitable beaker, add the CMC-Na to 100 mL of deionized water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for a final volume of 10 mL).
-
If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
Gradually add the this compound powder to the desired volume of the 0.5% CMC-Na vehicle while continuously stirring or vortexing.
-
Continue to mix until a homogenous suspension is achieved. Sonication can be used to aid in dispersion.
-
Crucially, ensure the suspension is well-mixed immediately before each administration to the animal to ensure accurate dosing.
-
Protocol 2: General In Vivo Toxicity Assessment
1. Dose-Range Finding Study:
-
Use a small number of animals (e.g., 3 per group).
-
Administer a single dose of this compound at several dose levels (e.g., 10, 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
Monitor animals daily for at least 7-14 days for:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Body weight changes.
-
Food and water consumption.
-
-
This will help determine the MTD for subsequent studies.
2. Repeated-Dose Toxicity Study:
-
Based on the dose-range finding study, select 2-3 dose levels (e.g., low, medium, high) below the MTD.
-
Include a vehicle control group.
-
Administer this compound daily (or according to the desired schedule) for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Clinical observations, body weight, food/water intake.
-
Weekly: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Record organ weights (e.g., liver, kidneys, spleen, heart).
-
Collect tissues for histopathological examination.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 6. Intermittent dosing may combat drug resistance - ecancer [ecancer.org]
- 7. Intermittent metronomic drug schedule is essential for activating antitumor innate immunity and tumor xenograft regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Gene Expression Changes with CDK8 Inhibitors
Welcome to the technical support center for researchers utilizing CDK8 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected changes in gene expression during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK8 inhibitors?
CDK8 inhibitors are small molecules designed to block the kinase activity of Cyclin-Dependent Kinase 8 (CDK8), and often its close paralog CDK19.[1][2] CDK8 is a component of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1][3] By binding to the ATP pocket of CDK8, these inhibitors prevent the phosphorylation of its downstream targets, which can include transcription factors and components of the transcription machinery.[1][2] This interference with CDK8's regulatory function leads to changes in the expression of genes involved in various cellular processes, including cell cycle, proliferation, and differentiation.[1][4]
Q2: I'm seeing both upregulation and downregulation of genes after treatment with a CDK8 inhibitor. Is this expected?
Yes, this is an expected outcome. CDK8 has a dual role in transcription, acting as both a coactivator and a corepressor depending on the cellular context and the specific gene.[5] Therefore, inhibiting its function can lead to both the activation and repression of different sets of genes.[6] The ultimate effect on a particular gene depends on the complex interplay of transcription factors, the chromatin landscape, and the specific signaling pathways active in the cell model being studied.[5]
Q3: We observed an unexpected increase in the expression of the oncogene MYC. Is this a known off-target effect?
While the possibility of off-target effects should always be considered, the upregulation of MYC has been reported as a direct consequence of CDK8/19 inhibition in some cancer cell lines.[4][7] This seemingly paradoxical effect may be linked to the complex regulatory networks controlling MYC expression, which can involve super-enhancers.[4][7] It is hypothesized that CDK8/19 inhibition can, in some contexts, lead to the activation of super-enhancers that drive MYC transcription.[4][7]
Q4: How can the duration of inhibitor treatment affect gene expression profiles?
The duration of treatment with a CDK8 inhibitor can significantly impact the observed gene expression changes. Short-term treatment (e.g., 3-5 hours) may predominantly lead to the downregulation of early-response genes.[8][9] In contrast, prolonged treatment (e.g., 24 hours or longer) can result in a broader transcriptional response, including the upregulation of a larger set of genes.[8][9] This may be due to secondary effects, feedback loops, and cellular adaptation to the sustained inhibition of CDK8.
Troubleshooting Guides
Guide 1: Unexpected Upregulation of Pro-proliferative Genes
Issue: You have treated your cancer cell line with a CDK8 inhibitor expecting to see a decrease in the expression of genes associated with proliferation. However, your RNA-seq or qPCR data shows an upregulation of key pro-proliferative genes (e.g., MYC, CCNE1).
Possible Causes and Troubleshooting Steps:
-
On-Target Paradoxical Effect: As mentioned in the FAQs, CDK8 inhibition can paradoxically upregulate certain oncogenes in specific contexts.[4][7]
-
Cellular Context Dependence: The effect of CDK8 inhibition is highly dependent on the genetic background of the cells.
-
Compensatory Feedback Loops: Cells may adapt to CDK8 inhibition by activating other signaling pathways that promote proliferation.
-
Recommendation: Perform pathway analysis on your gene expression data to identify upregulated pathways. Consider using combination therapies to block these compensatory mechanisms. For instance, combining CDK8 inhibitors with MEK inhibitors has shown synergistic effects in some contexts.[3]
-
Guide 2: Discrepancy Between mRNA and Protein Levels
Issue: Your RNA-seq data shows a significant change in the mRNA level of a particular gene, but Western blot analysis does not show a corresponding change in the protein level.
Possible Causes and Troubleshooting Steps:
-
Post-Transcriptional Regulation: The level of a protein is not solely determined by the abundance of its mRNA. Post-transcriptional mechanisms, such as miRNA regulation, mRNA stability, and translational control, can all play a role.
-
Recommendation: Investigate potential miRNA binding sites in the 3' UTR of your gene of interest. You can also assess mRNA stability using techniques like actinomycin (B1170597) D chase experiments.
-
-
Post-Translational Regulation: Protein levels are also controlled by their rate of synthesis and degradation.
-
Recommendation: Use a proteasome inhibitor (e.g., MG132) to see if the protein is rapidly degraded. Conversely, you can use cycloheximide (B1669411) to inhibit protein synthesis and assess the protein's half-life. Recent studies have shown that CDK8/19 can protect their binding partner, Cyclin C, from proteolytic degradation in a kinase-independent manner.[11]
-
-
Temporal Disconnect: There can be a time lag between changes in mRNA and the corresponding protein levels.
-
Recommendation: Perform a time-course experiment, collecting samples for both RNA and protein analysis at multiple time points after inhibitor treatment.
-
Data Presentation
Table 1: Summary of Expected Gene Expression Changes in Key Signaling Pathways Upon CDK8 Inhibition
| Signaling Pathway | Key Genes | Expected Change with CDK8 Inhibition | References |
| Wnt/β-catenin | MYC, CCND1 | Generally Downregulated (but can be context-dependent) | [5] |
| p53 | CDKN1A (p21) | Upregulated (as CDK8 can be a negative regulator) | [6] |
| STAT | STAT target genes | Downregulated (CDK8 can phosphorylate and activate STATs) | [3][12] |
| NF-κB | NF-κB target genes | Downregulated | [12] |
Experimental Protocols
Protocol 1: RNA Sequencing and Analysis Workflow
This protocol outlines a general workflow for analyzing gene expression changes following CDK8 inhibitor treatment.
1. Cell Culture and Treatment:
- Plate cells at a consistent density to avoid confounding effects from cell confluence.
- Treat cells with the CDK8 inhibitor at a predetermined IC50 concentration and a vehicle control (e.g., DMSO).
- Include multiple biological replicates for each condition (at least three is recommended).[13]
2. RNA Isolation and Quality Control:
- Harvest cells and isolate total RNA using a standard kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
- Prepare RNA-seq libraries using a reputable kit (e.g., Illumina TruSeq).
- Sequence the libraries on a next-generation sequencing platform, aiming for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[14]
4. Bioinformatic Analysis:
- Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups.
- Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways among the differentially expressed genes.
Visualizations
Caption: RNA-seq experimental and analysis workflow.
Caption: Simplified overview of CDK8's role in Wnt and STAT signaling.
Caption: Logical workflow for troubleshooting unexpected gene expression data.
References
- 1. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. "CDK8 and CDK19: Positive Regulators of Signal-Induced Transcription an" by Mengqian Chen, Jing Li et al. [scholarcommons.sc.edu]
- 12. mdpi.com [mdpi.com]
- 13. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 14. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
how to determine optimal treatment duration for CDK8 inhibitors
Welcome to the Technical Support Center for CDK8 Inhibitors. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, ensuring optimal design and execution for determining appropriate treatment durations.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration and treatment duration for my CDK8 inhibitor experiment?
A1: The ideal concentration and duration are highly dependent on the specific cell line and the biological question. A recommended approach involves two key experiments:
-
Dose-Response Assay: First, perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the desired activity, e.g., cell proliferation) for your specific cell line.
-
Time-Course Experiment: Using the IC50 value as a starting point, conduct a time-course experiment. Treat cells for various durations (e.g., 6, 12, 24, 48, 72 hours) and assess a relevant downstream marker or cell viability to identify the shortest exposure time that produces the desired biological effect.[1]
Q2: What are reliable pharmacodynamic (PD) biomarkers to confirm CDK8 inhibition in cells and in vivo?
A2: The most commonly used PD biomarker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[1][2] Inhibition of CDK8 leads to a measurable decrease in pSTAT1-S727 levels. This can be assessed by Western blot or immunohistochemistry.[3][4] However, since other stimuli can influence STAT1 phosphorylation, it is advisable to also measure the expression of specific genes known to be regulated by CDK8 as a complementary readout.[1][5] Clinical trials for CDK8 inhibitors also frequently monitor pSTAT1 levels in patient samples as a key biomarker.[6]
Q3: Should I use a continuous or intermittent dosing schedule for my in vivo studies?
A3: Both continuous and intermittent dosing schedules have been explored and can be effective.[7] Intermittent dosing (e.g., 5 days on, 5 days off) has been shown to be crucial for circumventing a hypo-responsive state in immune cells like NK cells and can lead to improved survival benefits in some models.[8][9] The optimal schedule may depend on the tumor model, the specific inhibitor's pharmacokinetic/pharmacodynamic (PK/PD) profile, and whether it is being used as a monotherapy or in combination.[9] For example, a daily oral dose of 10 mg/kg of the CDK8 inhibitor BI-1347 was well-tolerated and resulted in significant tumor growth inhibition in a melanoma model.[9] In a prostate cancer xenograft model, a CDK8/19 inhibitor was administered once daily for 21-38 days, leading to tumor regression.[3][10]
Q4: Can CDK8 inhibitors be used in combination with other therapies?
A4: Yes, combination therapy is a key strategy. Preclinical studies show that CDK8 inhibitors can act synergistically with various agents, including:
-
HER2-targeting drugs (e.g., lapatinib): CDK8/19 inhibition can potentiate the effects of these agents and overcome resistance in HER2+ breast cancer models.[4]
-
MEK inhibitors: In RAS-mutant neuroblastomas, CDK8 inhibition improves the response to MEK inhibitors in vitro and in vivo.[11]
-
Immune checkpoint inhibitors (e.g., anti-PD-1): CDK8/19 inhibition can augment the anti-tumoral activity of immunotherapy by enhancing NK cell function.[8]
-
Topoisomerase inhibitors (e.g., etoposide): CDK8/19 inhibitor-treated prostate cancer cells showed increased sensitivity to topoisomerase inhibitors.[3] CDK8/19 inhibition has also been shown to prevent the development of adaptive resistance to other targeted therapies like EGFR and CDK4/6 inhibitors.[12]
Experimental Workflows & Signaling
The following diagrams illustrate a typical experimental workflow for determining optimal treatment duration and the core signaling pathway involving CDK8.
Caption: Workflow for determining optimal CDK8 inhibitor treatment duration.
Caption: Simplified CDK8 signaling pathway in transcriptional regulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity at expected effective concentrations | 1. On-target toxicity: Prolonged or high-dose CDK8 inhibition may be detrimental to certain cell lines. 2. Off-target effects: The inhibitor may be affecting other kinases.[1] 3. High DMSO concentration: The solvent for the inhibitor can be toxic to cells, typically at concentrations >0.5%.[1] | 1. Optimize duration: Perform a time-course experiment to find the minimum exposure time needed. 2. Optimize dose: Conduct a careful dose-response experiment to find the optimal therapeutic window.[1] 3. Explore intermittent dosing: Test schedules like 24h on, 48h off to potentially improve the therapeutic index.[1] 4. Control DMSO: Ensure the final DMSO concentration is consistent and non-toxic across all wells, including vehicle controls.[1] |
| Inconsistent results between experiments | 1. Reagent variability: Inconsistent purity or concentration of reagents. 2. Cell passage number: Sensitivity to treatment can vary with cell passage number.[1] 3. Variable incubation times: Inconsistent timing of compound and reagent addition. | 1. Standardize reagents: Use high-purity reagents and prepare fresh solutions.[1] 2. Use consistent passages: Maintain a consistent range of cell passage numbers for all experiments.[1] 3. Standardize timing: Use timers and a consistent workflow for adding reagents to plates. |
| No observable effect of the inhibitor | 1. Compound inactivity: The inhibitor may have degraded. 2. Cell line resistance: The chosen cell line may not be dependent on CDK8 signaling.[1] 3. Suboptimal assay conditions: Incorrect pH, temperature, or incubation time.[1] | 1. Verify compound activity: Test the inhibitor in a known sensitive cell line or a cell-free biochemical assay.[1][13] 2. Screen cell lines: Test the inhibitor on a panel of cell lines to find a sensitive model.[1] 3. Confirm target engagement: Measure the effect on a direct downstream biomarker (e.g., pSTAT1-S727) to ensure the inhibitor is engaging its target in your cells.[3] |
| Western blot for pSTAT1-S727 shows a weak or no signal | 1. Low basal phosphorylation: Basal pSTAT1-S727 levels may be low in your cell line. 2. Antibody issues: The primary antibody may not be optimal or used at the wrong dilution. 3. Poor protein extraction: Inefficient lysis or phosphatase activity during sample preparation. | 1. Stimulate the pathway: Treat cells with a positive control like Interferon-gamma (IFNγ) to induce STAT1 phosphorylation.[14][15] 2. Optimize antibody: Titrate the primary antibody and test different validated antibodies if necessary.[16] 3. Use phosphatase inhibitors: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state. |
Summary of Preclinical Data on CDK8 Inhibitor Treatment
The following tables summarize quantitative data from various preclinical studies, providing examples of inhibitor potencies and effective in vivo treatment regimens.
Table 1: In Vitro Inhibitory Activity of Selected CDK8 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| CCT251545 | Reporter Displacement | CDK8/CycC | 3.9 | [17] |
| pSTAT1-S727 (Cellular) | SW620 | 8 | [2] | |
| Senexin B | Growth Inhibition | MCF7 | ~150 | [18] |
| Compound 12 | Enzyme Activity | CDK8 | 39.2 | [19] |
| Compound T-474 | Cell Proliferation | VCaP | 11 | [3] |
| SEL120-34A | Cell Proliferation | MOLM-14 (AML) | 64 | [19] |
Table 2: Example In Vivo Treatment Durations and Outcomes for CDK8 Inhibitors
| Inhibitor | Cancer Model | Dosing Schedule | Treatment Duration | Outcome | Reference |
| Senexin B | MCF7 Breast Cancer Xenograft | 100 mg/kg, twice daily (p.o.) | 40 days | Significant decrease in tumor volume | [18] |
| T-474 | VCaP Prostate Cancer Xenograft | 5 mg/kg, once daily (p.o.) | 21 days | 77% Tumor Growth Inhibition (T/C = 23%) | [3] |
| SNX631 | CRPC Xenograft (castrated mice) | Not specified | 38 days | Tumor growth arrest and some regression | [10] |
| BI-1347 | B16-F10 Melanoma Xenograft | 10 mg/kg, daily (p.o.) | 29 days | 88% Tumor Growth Inhibition | [9] |
| BI-1347 | EMT6 Breast Cancer Syngeneic | 10 mg/kg, daily (p.o.) | Until endpoint | No significant increase in median survival | [9] |
| BI-1347 | EMT6 Breast Cancer Syngeneic | 10 mg/kg, intermittent (5 on/5 off) | Until endpoint | Increased median survival vs. control | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8/WST-8)
This protocol provides a framework for conducting a dose-response or time-course experiment to assess the effect of a CDK8 inhibitor on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK8 inhibitor stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[20]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the CDK8 inhibitor in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "blank control" (medium only, no cells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours for a dose-response; or for specific time points in a time-course study).[1]
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[21] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100% (Where As = Absorbance of experimental well, Ac = Absorbance of vehicle control well, Ab = Absorbance of blank well).[21]
-
Plot the viability percentage against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1 (Ser727)
This protocol describes the detection of the pSTAT1-S727 pharmacodynamic biomarker following CDK8 inhibitor treatment.
Materials:
-
Cell line of interest grown in 6-well plates
-
CDK8 inhibitor and DMSO
-
IFNγ (optional, as a positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pSTAT1-S727, Rabbit or Mouse anti-Total STAT1, loading control (e.g., anti-GAPDH or anti-α-Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat cells with the desired concentrations of CDK8 inhibitor or vehicle (DMSO) for the determined duration (e.g., 2-8 hours).
-
For a positive control, treat a separate well with IFNγ for 30 minutes prior to lysis to induce STAT1 phosphorylation.[15]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for pSTAT1-S727 (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 12. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 15. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 16. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. apexbt.com [apexbt.com]
CDK8-IN-11 hydrochloride degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CDK8-IN-11 hydrochloride in cell culture experiments. The focus is to address potential issues related to the compound's stability and degradation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation.[1][2]
Q2: What is the maximum final concentration of DMSO that should be used in cell culture media?
A2: To avoid solvent-induced toxicity and other artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.[3][4] It is crucial to include a vehicle-only control in your experiments to account for any effects of the solvent itself.[1]
Q3: How should I store the stock and working solutions of this compound to ensure stability?
A3: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C for long-term stability.[1] For experiments, it is best to prepare fresh dilutions in your cell culture medium from the frozen stock.[1] Avoid storing the compound in aqueous solutions for extended periods, as it may be prone to hydrolysis.[5] If the compound is light-sensitive, protect solutions from light by using amber vials or wrapping containers in foil.[2]
Q4: I am observing inconsistent results between experiments. Could this be due to the degradation of this compound?
A4: Inconsistent results are a common indicator of compound instability.[3] Small molecules can degrade in cell culture media due to factors like pH, temperature (37°C), exposure to light, and interaction with media components.[2][5] It is advisable to perform a stability test of this compound in your specific experimental media to confirm its integrity over the course of your assay.[5]
Q5: What are the known signaling pathways regulated by CDK8 that I should consider when using this compound?
A5: CDK8 is a key component of the Mediator complex and acts as a transcriptional regulator in several important signaling pathways.[6] Inhibition of CDK8 with CDK8-IN-11 can impact pathways such as the Wnt/β-catenin signaling pathway, STAT signaling (specifically by inhibiting the phosphorylation of STAT1 at Ser727), and the p53 pathway.[7][8] Understanding these pathways is crucial for interpreting the effects of the inhibitor in your experiments.[7][8]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound, with a focus on issues potentially related to its degradation in cell culture media.
| Problem | Possible Cause | Suggested Solution |
| Loss of Inhibitor Activity | Degradation of this compound in the cell culture medium at 37°C. | Perform a time-course experiment to assess the stability of the compound in your media using an analytical method like HPLC-MS.[5] Consider more frequent media changes with freshly prepared inhibitor. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to measure non-specific binding.[5][9] | |
| Incorrect storage of stock solutions. | Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1][2] | |
| High Variability Between Replicates | Incomplete solubilization of the inhibitor in the media. | Ensure the stock solution is fully dissolved before diluting it into the media. Vortex the working solution before adding it to the cells. |
| Inconsistent timing of sample collection and processing. | Standardize the experimental timeline for all replicates and experiments.[5] | |
| Unexpected Cellular Toxicity | Degradation products of this compound may be toxic. | Assess the stability of the compound. If degradation is confirmed, try to identify the degradation products and their potential toxicity.[3] |
| High concentration of the solvent (e.g., DMSO). | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess solvent toxicity.[1] | |
| Off-target effects of the inhibitor at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Use the lowest effective concentration to minimize off-target effects.[10] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with 0.1% formic acid (or other suitable solvent for protein precipitation)
-
Internal standard (a stable, structurally similar compound if available)
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in your cell culture medium to the final experimental concentration (e.g., 1 µM). Prepare separate working solutions for media with and without serum.
-
-
Incubation:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
As a control, prepare a similar setup with the compound diluted in PBS to assess inherent aqueous stability.[5]
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be collected immediately after adding the compound to the media.
-
-
Sample Processing:
-
To each collected aliquot, add 2-3 volumes of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using an HPLC-MS method optimized for the detection of this compound.
-
Quantify the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the peak area ratios at each time point to the T=0 time point to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound versus time to visualize the degradation profile.
-
Visualizations
Caption: CDK8 signaling pathways inhibited by CDK8-IN-11.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to Selective CDK8 Inhibitors: CDK8-IN-11 Hydrochloride and Alternatives
In the landscape of cancer therapeutics and biomedical research, Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 have emerged as significant targets. Both are components of the Mediator complex, a crucial assembly for regulating gene transcription by linking transcription factors to the RNA polymerase II machinery.[1][2] Dysregulation of CDK8/19 activity has been implicated in various cancers, making the development of selective inhibitors a key focus for drug discovery.[2] This guide provides an objective comparison of CDK8-IN-11 hydrochloride against other prominent selective CDK8/19 inhibitors, including BI-1347, CCT251921, MSC2530818, and Senexin B.
The Role of CDK8/19 in Cellular Signaling
CDK8 and CDK19 are the enzymatic components of the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[1] This module influences transcription by phosphorylating various transcription factors, such as STAT1, and components of the core transcriptional machinery.[2][3] For instance, CDK8 can phosphorylate STAT1 on serine 727 (S727), a modification that modulates its transcriptional activity.[2][4] The inhibition of CDK8/19 is a therapeutic strategy aimed at blocking these oncogenic signaling pathways.[2][5]
Comparative Performance of Selective CDK8/19 Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of CDK8-IN-11 and its alternatives based on available experimental data.
Table 1: Biochemical Potency
This table compares the in vitro inhibitory activity of the compounds against their primary targets, CDK8 and its paralog CDK19. Lower IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values indicate higher potency.
| Inhibitor | CDK8 IC50 / Kd | CDK19 IC50 / Kd | Reference |
| CDK8-IN-11 | 46 nM (IC50) | Not Reported | [4] |
| BI-1347 | 1.0 - 1.4 nM (IC50) | 1.7 nM (IC50) | [1][6][7] |
| CCT251921 | 2.3 nM (IC50) | 2.6 nM (IC50) | [8][9][10] |
| MSC2530818 | 2.6 nM (IC50) | 4 nM (Binding Affinity) | [3][11][12] |
| Senexin B | 24 - 50 nM (IC50) / 140 nM (Kd) | 80 nM (Kd) | [13][14] |
Table 2: Cellular Activity and In Vivo Efficacy
This table summarizes the effects of the inhibitors in cell-based assays and preclinical animal models.
| Inhibitor | Key Cellular Effects | In Vivo Model | Efficacy Summary | Reference |
| CDK8-IN-11 | Inhibits pSTAT1(S727) and WNT/β-catenin signaling; Induces G1 arrest. | CT-26 colorectal cancer xenograft (mouse) | Inhibits tumor growth at 10 and 40 mg/kg (p.o.). | [4] |
| BI-1347 | Enhances NK cell activity (Granzyme B, Perforin secretion). | MV4-11 xenograft and B16-F10 melanoma (mouse) | Reduces tumor volume and STAT1 phosphorylation at 10 mg/kg. | [6][7][15] |
| CCT251921 | Potent inhibition of WNT pathway activity. | SW620 colorectal carcinoma xenograft (mouse) | Reduces tumor weight by 54.2%; sustained pSTAT1 inhibition. | [8] |
| MSC2530818 | Potent inhibition of pSTAT1(S727) (IC50 = 8 nM); Inhibits WNT signaling. | SW620 colorectal carcinoma xenograft (mouse) | Reduces tumor growth at 50 and 100 mg/kg. | [3][16] |
| Senexin B | Inhibits growth of breast cancer cells; Suppresses NFκB transcription. | TNBC and colon cancer metastasis models (mouse) | Inhibits tumor progression and metastasis. | [13][17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to characterize these inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies a compound's ability to inhibit the enzymatic activity of purified CDK8/19.
Methodology:
-
Reagents: Recombinant CDK8/Cyclin C enzyme, a suitable peptide substrate, and ATP are prepared in an assay buffer. The test inhibitor is serially diluted.
-
Reaction: The enzyme, substrate, and inhibitor are combined in a microplate well. The kinase reaction is initiated by adding ATP.
-
Detection: After incubation, the extent of substrate phosphorylation is measured. This is often done using fluorescence-based methods (e.g., TR-FRET) or luminescence (quantifying remaining ATP).
-
Analysis: The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.[2]
Cellular Phospho-STAT1 (pSTAT1) Inhibition Assay
This assay measures the inhibitor's ability to block CDK8 activity within a cellular context by quantifying the phosphorylation of its substrate, STAT1.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HCT-116 or SW620 colorectal cancer cells) is cultured in multi-well plates.[3][4]
-
Treatment: Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 4-24 hours).[4]
-
Lysis: Cells are lysed to extract total protein.
-
Detection (Western Blot):
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1 (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are added.
-
The signal is visualized using chemiluminescence, and band intensities are quantified.
-
-
Analysis: The ratio of pSTAT1 to total STAT1 is calculated and normalized to the untreated control to determine the IC50.[4]
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., SW620) are injected subcutaneously into immunocompromised mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered (e.g., by oral gavage, p.o.) according to a specific dose and schedule.[4][8]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[6][8]
-
Endpoint: At the end of the study, tumors are excised and weighed. They may also be processed for biomarker analysis (e.g., pSTAT1 levels).[8]
-
Analysis: The tumor growth inhibition (TGI) or the ratio of final tumor weights between treated and control groups (T/C ratio) is calculated.[3]
Conclusion
The selective inhibition of CDK8 and CDK19 presents a promising avenue for cancer therapy.[2] CDK8-IN-11 is a potent inhibitor with demonstrated anti-proliferative effects in colorectal cancer models.[4] However, compounds such as BI-1347, CCT251921, and MSC2530818 exhibit significantly lower IC50 values in the low nanomolar range, indicating higher biochemical potency.[1][8][11] Senexin B, while having a higher IC50, was the first in its class to enter clinical trials and has shown efficacy in suppressing metastasis in vivo.[17][18]
For studies requiring the highest potency and selectivity, BI-1347 and CCT251921 are excellent candidates.[2] CDK8-IN-11 remains a valuable tool, particularly for investigating CDK8's role in WNT/β-catenin signaling and colorectal cancer cell cycle progression.[4] The choice of inhibitor will ultimately depend on the specific research question, the biological context being investigated, and the desired therapeutic goal. The continued characterization of these and other novel CDK8/19 inhibitors will be crucial in advancing our understanding of Mediator kinase biology and in the development of new cancer treatments.
References
- 1. opnme.com [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CCT-251921 (CAS 1607837-31-9) | Abcam [abcam.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MSC2530818 | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. BI-1347 | 2163056-91-3 | CDK | MOLNOVA [molnova.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of CDK8 Inhibitors: CDK8-IN-11 Hydrochloride vs. Senexin A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent Cyclin-Dependent Kinase 8 (CDK8) inhibitors: CDK8-IN-11 hydrochloride and Senexin A. This analysis is based on publicly available experimental data to assist in the selection of appropriate chemical probes for research and development.
CDK8, along with its close paralog CDK19, has emerged as a significant therapeutic target in oncology. These kinases are components of the Mediator complex and play a crucial role in regulating gene transcription. Their dysregulation is implicated in various cancers, including colorectal, breast, and prostate cancer. This guide focuses on a comparative overview of two widely used small molecule inhibitors of CDK8/19.
Mechanism of Action
Both this compound and Senexin A are potent and selective inhibitors of CDK8 and CDK19. They function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates. This inhibition disrupts oncogenic signaling pathways, such as the Wnt/β-catenin and STAT1 pathways, which are critical for cancer cell proliferation and survival.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and Senexin A, compiled from various studies. It is important to note that these values were determined in different experimental settings and should be considered as a comparative reference.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | CDK8 | Biochemical | 46[1] | - |
| Senexin A | CDK8 | Biochemical | 280[2][3] | 830[2][3] |
| CDK19 | Binding | - | 310[2][3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound | HCT-116 | Cell Proliferation | Inhibition | IC50 = 1.2 µM[1] |
| HCT-116 | STAT1 Phosphorylation | Inhibition of pSTAT1 (S727) | 0-4 µM[1] | |
| HCT-116 | Wnt/β-catenin Signaling | Suppression | 0-4 µM[1] | |
| Senexin A | HCT116 | β-catenin-dependent transcription | Inhibition | Not specified[2][3] |
| HT1080 | EGR1 Induction | Inhibition | Not specified[2][3] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by CDK8/19 inhibitors.
References
Validating the On-Target Effects of CDK8-IN-11 Hydrochloride Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CDK8-IN-11 hydrochloride with other selective CDK8 inhibitors, focusing on the validation of on-target effects using CRISPR-Cas9 technology. The objective is to offer a clear, data-driven resource for researchers evaluating CDK8 inhibitors for therapeutic development.
Introduction to CDK8 and its Inhibition
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator involved in various signaling pathways implicated in cancer, including the Wnt/β-catenin, TGF-β, Notch, and STAT pathways.[1][2][3][4] As a component of the Mediator complex, CDK8 can act as both a transcriptional activator and repressor, making it a compelling target for therapeutic intervention in various cancers.[1][2] this compound is a potent and selective inhibitor of CDK8 that has been shown to inhibit the Wnt/β-catenin signaling pathway.[5] Validating that the observed effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug development. CRISPR-Cas9 genome editing has emerged as a powerful tool for such on-target validation.[6]
Comparative Analysis of CDK8 Inhibitors
This section compares this compound with other well-characterized CDK8 inhibitors. The data presented is compiled from various studies to provide a comparative overview.
| Inhibitor | Reported IC50 (CDK8) | Key Signaling Pathways Investigated | CRISPR Validation Data Highlights |
| This compound | 46 nM[5] | Wnt/β-catenin, STAT1[5] | Data from CRISPR validation studies is primarily inferred from the specific on-target effects observed, which align with CDK8's known functions. Direct comparative studies with other inhibitors in a CRISPR knockout model are not extensively published. |
| Senexin A/B | Senexin B: ~20-40 nM | NF-κB, Estrogen Receptor[7][8] | In 293 cells with CRISPR-mediated knockout of both CDK8 and CDK19, the effect of Senexin B on NF-κB dependent transcription was abrogated, confirming its on-target activity.[7] |
| BI-1347 | 1 nM[9][10] | STAT1, NK cell activity[11] | The on-target effect of BI-1347 was supported by showing that a structurally similar but much less active analog failed to produce the same cellular effects.[2] In vivo efficacy in a B16-F10 melanoma model was consistent with genetic ablation of CDK8.[11] |
| RVU120 (SEL120) | Potent, specific IC50 not consistently reported in public domain | STAT1, STAT5, mTOR signaling[3][5][12] | In medulloblastoma cells, RVU120 treatment phenocopied the effects of CRISPR-mediated CDK8 knockout, leading to decreased cell proliferation and neurosphere growth.[3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the on-target effects of CDK8 inhibitors.
CRISPR-Cas9 Mediated Knockout of CDK8
Objective: To generate a CDK8 knockout cell line to serve as a negative control for inhibitor studies.
Materials:
-
Human cancer cell line (e.g., HCT-116, 293)
-
CDK8 CRISPR/Cas9 KO Plasmids (containing Cas9 nuclease and CDK8-specific gRNAs)[1][2]
-
Lipofectamine™ 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
CDK8 antibody for Western blot validation
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
Protocol:
-
gRNA Design and Plasmid Preparation:
-
Select at least two validated gRNA sequences targeting an early exon of the CDK8 gene to maximize knockout efficiency. Commercially available, pre-validated gRNA plasmids are recommended.[13]
-
-
Transfection:
-
Seed the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the CDK8 CRISPR/Cas9 KO plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Include a control with a scramble gRNA plasmid.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 3-5 days, replacing the medium with fresh antibiotic-containing medium every 2 days, until non-transfected cells are eliminated.
-
-
Validation of Knockout:
-
Western Blot: Lyse a population of the selected cells and perform a Western blot using a validated CDK8 antibody to confirm the absence of the CDK8 protein.
-
Genomic DNA Sequencing: Extract genomic DNA from the knockout cell population. Amplify the region of the CDK8 gene targeted by the gRNA using PCR. Sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Cell Viability Assay
Objective: To compare the effect of CDK8 inhibitors on the proliferation of wild-type versus CDK8 knockout cells.
Materials:
-
Wild-type and CDK8 knockout cells
-
This compound and other CDK8 inhibitors
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent[8][14]
-
Plate reader
Protocol:
-
Seed both wild-type and CDK8 knockout cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[8]
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Treat the cells with the different concentrations of the inhibitors. Include a DMSO-treated control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8][14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the DMSO control and plot dose-response curves to determine the IC50 for each inhibitor in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells indicates on-target activity.
Western Blot for Phospho-STAT1 (Ser727)
Objective: To assess the ability of CDK8 inhibitors to block the phosphorylation of a known CDK8 substrate.
Materials:
-
Wild-type and CDK8 knockout cells
-
This compound and other CDK8 inhibitors
-
Interferon-gamma (IFN-γ) to stimulate STAT1 phosphorylation (optional)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed wild-type and CDK8 knockout cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the CDK8 inhibitors for 2-4 hours.
-
(Optional) Stimulate the cells with IFN-γ for 30 minutes to enhance the p-STAT1 signal.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate. A dose-dependent decrease in p-STAT1 (Ser727) levels in wild-type cells, with a blunted or absent response in CDK8 knockout cells, confirms on-target inhibition.
Visualizations
CDK8 Signaling Pathways
Caption: Key signaling pathways regulated by CDK8.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating CDK8 inhibitor on-target effects.
Conclusion
Validating the on-target effects of kinase inhibitors is paramount in the drug discovery process. This compound is a potent CDK8 inhibitor with demonstrated effects on key oncogenic signaling pathways. The use of CRISPR-Cas9 to generate CDK8 knockout cell lines provides a robust system to unequivocally demonstrate that the observed cellular and molecular effects of CDK8-IN-11 and other CDK8 inhibitors are indeed mediated through the inhibition of CDK8. By comparing the effects of these inhibitors in wild-type versus knockout cells, researchers can confidently assess their on-target potency and selectivity, which is essential for advancing these compounds into further preclinical and clinical development.
References
- 1. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. | Semantic Scholar [semanticscholar.org]
- 5. Transcriptional Regulation of Protein Synthesis by Mediator Kinase Represents a Therapeutic Vulnerability in MYC-driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. opnme.com [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P986: COMBINATION JAK1/2 AND CDK8/19 INHIBITION DEMONSTRATES ENHANCED EFFICACY IN MYELOPROLIFERATIVE NEOPLASMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium | EMBO Reports [link.springer.com]
Confirming CDK8 Inhibitor Phenotype with shRNA Knockdown: A Comparative Guide
This guide provides a comprehensive comparison of using short hairpin RNA (shRNA) mediated knockdown of Cyclin-Dependent Kinase 8 (CDK8) to validate the cellular phenotypes observed with small molecule CDK8 inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to confirm on-target effects of CDK8 inhibitors.
Introduction to CDK8 and its Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a key regulatory kinase that, along with its binding partner cyclin C, forms part of the Mediator complex.[1][2][3] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a crucial role in the regulation of gene expression.[1][4] CDK8 can influence a multitude of signaling pathways implicated in cancer progression, including the Wnt/β-catenin, TGF-β, NOTCH, and STAT pathways.[2][3][5][6][7]
CDK8 inhibitors are a class of therapeutic agents designed to block the kinase activity of CDK8, often by competing with ATP for its binding site on the enzyme.[1][8] By inhibiting CDK8, these compounds can modulate the expression of genes involved in cell proliferation, survival, and differentiation, making CDK8 an attractive target for cancer therapy.[1][5][8] Preclinical studies have demonstrated that CDK8 inhibitors can curtail tumor growth in various cancer models.[1]
To ensure that the observed biological effects of a CDK8 inhibitor are indeed due to the inhibition of CDK8 and not due to off-target effects, it is crucial to validate the inhibitor's phenotype. One of the most common and robust methods for this is to use RNA interference (RNAi) technologies, such as shRNA, to specifically reduce the expression of the target protein, in this case, CDK8.
shRNA Knockdown for Target Validation
The principle behind using shRNA for target validation is straightforward: if the specific knockdown of CDK8 expression using shRNA results in a cellular phenotype that mimics the effect of the CDK8 inhibitor, it provides strong evidence that the inhibitor is acting on-target. Short hairpin RNAs are processed by the cell's machinery into small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to degrade the target mRNA, leading to reduced protein expression.[9]
Comparison with Other Target Validation Methods
While shRNA is a powerful tool, it is important to consider other available methods for target validation, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| shRNA | Stable expression of a short hairpin RNA that is processed to an siRNA, leading to long-term gene silencing.[9][10] | - Stable, long-term knockdown. - Can be used for in vivo studies. - Suitable for pooled library screens.[9] | - Potential for off-target effects.[10]- Can saturate the endogenous miRNA machinery.[11]- Integration into the genome can have insertional mutagenesis effects. |
| siRNA | Transient introduction of small interfering RNAs to induce short-term gene silencing.[9][11] | - Rapid and transient knockdown.[9]- Simple and quick to implement for in vitro studies.[12]- Dose can be controlled.[9] | - Transient effect (typically 3-7 days).[9]- Not suitable for long-term or in vivo studies without repeated administration. |
| CRISPR/Cas9 | Gene editing technology that can be used to create a permanent gene knockout at the DNA level.[11][12] | - Complete and permanent loss of gene function. - High specificity with proper guide RNA design. - Can be used for knock-in, activation (CRISPRa), or interference (CRISPRi).[11][12] | - Potential for off-target DNA cleavage. - Can be more technically challenging to establish stable knockout cell lines. - May be lethal if the gene is essential.[13] |
Experimental Data: Phenotypic Comparison of CDK8 Inhibition and shRNA Knockdown
The following table summarizes experimental data from various studies where shRNA-mediated knockdown of CDK8 was used to confirm phenotypes observed with CDK8 inhibitors.
| Cell Line | Treatment | Phenotype Observed | Quantitative Measurement |
| BT474 (Breast Cancer) | shRNA knockdown of CDK8 | Suppression of estrogen-induced gene expression | Abolished estradiol-induced GREB1 expression.[14][15] |
| Rh30 and Rh28 (Alveolar Rhabdomyosarcoma) | shRNA-mediated suppression of CDK8 | Impaired cell growth in vitro | Significant reduction in cell numbers determined by trypan blue counting.[16] |
| Rh28 (Alveolar Rhabdomyosarcoma) | Conditional shRNA knockdown of CDK8 | Inhibition of tumor growth in vivo | Significantly inhibited subcutaneous tumor cell growth.[16] |
| MDA-MB-231 and MCF-7 (Breast Cancer) | siRNA-mediated silencing of CDK8 | Suppression of cell proliferation and migration | Significant decrease in cell viability and migration.[17][18] |
| HEK293 | shRNA knockdown of CDK8 and CDK19 | Attenuation of TNFα-induced gene expression | Reduced mRNA expression of CXCL1 and IL8.[19] |
| HCC1954-Par (HER2+ Breast Cancer) | shRNA knockdown of BTG2 (a downstream target) | Increased resistance to lapatinib (B449) (HER2 inhibitor) and SNX631 (CDK8/19 inhibitor) | Cells became more resistant to the growth-inhibitory effects of the drugs.[20] |
Experimental Protocols
shRNA-Mediated Knockdown of CDK8
This protocol outlines the general steps for generating stable CDK8 knockdown cell lines using a lentiviral shRNA delivery system.
a. shRNA Vector Selection and Preparation:
-
Select at least two independent shRNA constructs targeting different regions of the CDK8 mRNA to control for off-target effects. A non-targeting (scrambled) shRNA should be used as a negative control.
-
Propagate the lentiviral plasmids containing the shRNA constructs in competent E. coli and purify the plasmid DNA using a maxiprep kit.
b. Lentivirus Production:
-
Plate HEK293T cells at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA-containing plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
c. Transduction of Target Cells:
-
Plate the target cancer cell line at a low density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency).
-
Incubate for 24-48 hours.
d. Selection of Stably Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.
-
Continue selection for several days until non-transduced cells are eliminated.
e. Validation of CDK8 Knockdown:
-
Western Blot: Harvest protein lysates from the stable cell lines and perform a Western blot using a CDK8-specific antibody to confirm the reduction in CDK8 protein levels compared to the non-targeting control.
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR using CDK8-specific primers to quantify the reduction in CDK8 mRNA levels.
Phenotypic Assays to Compare Inhibitor and Knockdown Effects
Once CDK8 knockdown is confirmed, the following assays can be performed in parallel with cells treated with the CDK8 inhibitor.
a. Cell Proliferation Assay:
-
Seed the CDK8 knockdown and control cells in 96-well plates.
-
In a separate set of plates, seed the parental cells and treat with a dose-range of the CDK8 inhibitor or DMSO as a vehicle control.
-
Measure cell viability at various time points (e.g., 24, 48, 72 hours) using a suitable method such as MTS or CellTiter-Glo assay.
-
Compare the reduction in proliferation in the knockdown cells to that of the inhibitor-treated cells.
b. Gene Expression Analysis:
-
Treat the parental cells with the CDK8 inhibitor or DMSO.
-
Harvest RNA from the inhibitor-treated cells and the CDK8 knockdown and control cell lines.
-
Perform qPCR or RNA-sequencing to analyze the expression of known CDK8 target genes (e.g., GREB1, STAT1-regulated genes).[14][21]
-
A similar pattern of gene expression changes between the knockdown and inhibitor-treated cells confirms an on-target effect.
Visualizations
Caption: Simplified diagram of CDK8's role in signaling pathways.
Caption: Workflow for shRNA knockdown and inhibitor phenotype validation.
References
- 1. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 12. synthego.com [synthego.com]
- 13. Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CDK8-IN-11 Hydrochloride Activity in HCT-116 and SW480 Colorectal Cancer Cells
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer (CRC), playing a crucial role in regulating transcriptional processes.[1][2][3] It is often amplified or overexpressed in CRC, and its expression levels have been correlated with poorer patient survival.[1] CDK8 functions as part of the Mediator complex, where it can modulate the activity of key cancer-related signaling pathways, including the Wnt/β-catenin and interferon (IFN) response pathways.[2][4] CDK8-IN-11 hydrochloride is a potent and selective small molecule inhibitor of CDK8, demonstrating potential as a therapeutic agent in CRC research.[5] This guide provides a comparative overview of the activity of this compound in two widely used human colorectal cancer cell lines: HCT-116 and SW480.
Data Presentation
The following tables summarize the known activities of this compound in HCT-116 and SW480 cells based on available data.
Table 1: Anti-proliferative and Cell Cycle Effects
| Parameter | HCT-116 Cells | SW480 Cells |
| Cell Proliferation | Inhibits cell proliferation when treated with concentrations from 0-50 μM for 48 hours.[5] | Inhibits cell proliferation when treated with concentrations from 0-50 μM for 48 hours.[5] |
| Cell Cycle | Increases the number of cells in the G1 phase at concentrations of 0.5-2 μM after 48 hours.[5] | Data not available from provided sources. |
Table 2: Mechanism of Action
| Pathway | HCT-116 Cells | SW480 Cells |
| Wnt/β-catenin Signaling | Suppresses canonical Wnt/β-catenin signaling and deregulates β-catenin-mediated transcription (0-4 μM, 24h).[5] Silencing CDK8 reduces β-catenin RNA and protein levels.[6][7] | CDK8 gain is observed in SW480 cells, suggesting a role in proliferation.[3] However, direct effects of CDK8-IN-11 on Wnt signaling in this cell line are not specified. |
| STAT1 Signaling | Inhibits the phosphorylation of STAT1 at serine 727 (Ser727) at concentrations of 0-4 μM after 48 hours.[5] | Data on the direct effect of CDK8-IN-11 on STAT1 phosphorylation in SW480 cells is not specified, but CDK8 is known to be a key kinase for STAT1 S727 phosphorylation.[4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Cell Viability Assay (WST-8/CCK-8 Method)
This protocol is used to determine the effect of this compound on the proliferation of HCT-116 and SW480 cells.
-
Materials:
-
HCT-116 or SW480 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count HCT-116 or SW480 cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[8]
-
Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0 to 50 µM).[5][8] Include a vehicle control with DMSO at the same final concentration as the highest drug treatment.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CDK8-IN-11. Incubate the plate for 48 to 72 hours at 37°C.[5][8]
-
Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours at 37°C in the dark.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blotting for Phospho-STAT1 (Ser727)
This protocol is used to assess the inhibition of CDK8 kinase activity by measuring the phosphorylation of its downstream target, STAT1.[5][9]
-
Materials:
-
HCT-116 or SW480 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1 (total), Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed HCT-116 or SW480 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of CDK8-IN-11 (e.g., 0-4 µM) for 24-48 hours.[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSTAT1, 1:1000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-linked secondary antibody (1:5000 dilution) for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[11]
-
Stripping and Re-probing: To analyze total STAT1 and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Conclusion
This compound demonstrates clear anti-proliferative activity in both HCT-116 and SW480 colorectal cancer cell lines.[5] The mechanism of action has been more thoroughly characterized in HCT-116 cells, where the inhibitor has been shown to suppress Wnt/β-catenin signaling, inhibit STAT1 phosphorylation, and induce G1 cell cycle arrest.[5] While CDK8 is known to be an important oncogene in SW480 cells as well, specific data on the effects of CDK8-IN-11 on its downstream signaling pathways in this cell line are less detailed in the available literature. Further head-to-head comparative studies, including IC50 determination and detailed pathway analysis in SW480 cells, would provide a more complete understanding of any differential sensitivities and mechanisms between these two cell lines.
References
- 1. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CDK8-IN-11 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of CDK8-IN-11 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] In the landscape of targeted cancer therapy, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This document offers a direct comparison of this compound with other notable CDK8 inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting CDK8, a key regulator of gene transcription through its association with the Mediator complex.[1] It exhibits a half-maximal inhibitory concentration (IC50) of 46 nM for CDK8 and has been shown to inhibit the WNT/β-catenin signaling pathway, a critical pathway in the development of various cancers, including colon cancer.[1] The compound, also referred to as compound 29 in some literature, has demonstrated its ability to suppress the phosphorylation of STAT1 at serine 727, a known substrate of CDK8.[1]
Comparative Cross-Reactivity Profile
Table 1: Comparison of Inhibitory Activity of CDK8 Inhibitors
| Compound | CDK8 IC50/Kd | CDK19 IC50/Kd | Key Off-Targets and Selectivity Panel Highlights | Reference |
| This compound | 46 nM (IC50) | Not Reported | Described as "selective". Further kinome-wide data not publicly available. | [1] |
| CCT251921 | 2.3 nM (IC50) | 2.6 nM (IC50) | Minimal activity in a panel of 279 kinases. | [2] |
| MSC2530818 | 2.6 nM (IC50), 4 nM (Kd) | 4 nM (Kd) | Profiled against 264 kinases; GSK3α identified as a minor off-target (IC50 = 691 nM). | [3][4] |
| BI-1347 | 1.1 nM (IC50) | Not Reported | Screened against 369 kinases, demonstrating high selectivity for CDK8. | [5] |
| Cortistatin A | Not Reported | Not Reported | Profiled against 294 kinases, inhibiting only CDK8 and GSG2. | [6] |
| Senexin B | 140 nM (Kd) | 80 nM (Kd) | Described as a selective CDK8/19 inhibitor. | [7][8] |
Signaling Pathway and Experimental Workflow
To visually contextualize the action of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: CDK8 signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CDK8 inhibitors.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified CDK8/CycC enzyme, a suitable substrate (e.g., a generic peptide substrate), and the test compound (this compound or alternatives) at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP mix containing [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT1 (Ser727) Assay
This assay measures the inhibition of CDK8-mediated phosphorylation of STAT1 in a cellular context.
-
Cell Culture: Plate cells known to have active STAT1 signaling (e.g., HCT-116) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-STAT1 signal to the total STAT1 or a housekeeping protein (e.g., GAPDH) signal.
-
-
Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of STAT1 phosphorylation at each inhibitor concentration to determine the cellular IC50.
Conclusion
This compound is a potent inhibitor of CDK8 with demonstrated activity in cellular pathways relevant to cancer. While its detailed cross-reactivity profile across the entire kinome is not as extensively documented in the public domain as some of its counterparts, the available data and its consistent description as "selective" suggest a favorable profile. For researchers considering this inhibitor, the provided comparative data with other well-profiled CDK8 inhibitors such as CCT251921, MSC2530818, and BI-1347 offer a valuable benchmark for selectivity. The experimental protocols outlined in this guide provide a solid foundation for independently verifying its activity and further characterizing its biological effects. As with any kinase inhibitor, a thorough evaluation of its on- and off-target activities within the specific biological context of interest is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 7. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
Unraveling the Cellular Dichotomy of CDK8 Inhibition: A Comparative Guide to Type I vs. Type II Inhibitors
For researchers, scientists, and drug development professionals, the nuanced differences between inhibitor types for a given target are critical for advancing therapeutic strategies. Cyclin-dependent kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, presents a compelling case study with its distinct classes of inhibitors: Type I and Type II. This guide provides an objective comparison of their performance in cellular assays, supported by experimental data and detailed methodologies, to aid in the informed selection of research tools and the design of future cancer therapies.
Executive Summary
At the forefront of CDK8 inhibitor development are two primary classes, Type I and Type II, distinguished by their binding mode to the kinase domain. Type I inhibitors are ATP-competitive, binding to the active "DMG-in" conformation of the kinase. In contrast, Type II inhibitors bind to an inactive "DMG-out" conformation in a region adjacent to the ATP-binding pocket. This fundamental difference in mechanism of action translates to a significant disparity in their cellular efficacy. While both types can exhibit potent activity in biochemical assays, Type I inhibitors generally maintain their potency in cellular contexts. Conversely, Type II inhibitors often demonstrate a marked decrease in activity when transitioning from a purified enzyme system to a cellular environment. This guide will delve into the experimental data that substantiates this critical distinction.
Comparative Analysis of Inhibitor Performance in Cellular Assays
The following tables summarize the quantitative data comparing the cellular activity of representative Type I and Type II CDK8 inhibitors.
| Table 1: Inhibition of Wnt/β-catenin Signaling | |
| Inhibitor Type | Compound |
| Type I | CCT251545 |
| Type II | Sorafenib |
| Type II | Linifanib |
| Table 2: Inhibition of STAT1 Phosphorylation | |
| Inhibitor Type | Compound |
| Type I | CCT251545 |
| Type I | Azabenzothiophene derivative |
| Type II | Sorafenib Derivative |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF luciferase reporter into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of assay medium.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors (Type I and Type II CDK8 inhibitors) in assay medium. Add 10 µL of the diluted compounds to the respective wells. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-6 hours to allow for pathway modulation and reporter gene expression.
-
Luciferase Assay: Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay buffer) to each well.
-
Signal Measurement: Gently rock the plate at room temperature for 15-30 minutes to ensure cell lysis and signal stabilization. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from cell-free control wells. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value for each inhibitor.
Phospho-STAT1 (Ser727) Western Blot
This assay is used to assess the inhibitory effect of compounds on the CDK8-mediated phosphorylation of STAT1 at serine 727.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HCT-116) to 70-80% confluency. Treat the cells with varying concentrations of Type I and Type II CDK8 inhibitors for a specified period (e.g., 2-6 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) (e.g., from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total STAT1 or β-actin) to determine the relative levels of pSTAT1(S727) in each sample.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Compound Addition: The following day, treat the cells with a range of concentrations of the CDK8 inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The presented data and methodologies underscore a critical divergence in the cellular performance of Type I and Type II CDK8 inhibitors. While both inhibitor types can demonstrate high potency in biochemical assays, Type I inhibitors, such as CCT251545, exhibit a much better translation of this potency into cellular activity, effectively inhibiting downstream signaling pathways like Wnt/β-catenin and STAT1 phosphorylation. In contrast, Type II inhibitors, often developed from scaffolds like Sorafenib, show a significant drop-off in cellular efficacy. This is likely due to the inactive "DMG-out" conformation they target being less accessible in a cellular context.
For researchers investigating the cellular functions of CDK8 and for those in the early stages of drug discovery, this distinction is paramount. The use of Type I inhibitors is more likely to yield biologically relevant results in cellular models. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the selection and application of CDK8 inhibitors for their specific research needs.
Genetic Validation of CDK8 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genetic methodologies used to validate Cyclin-Dependent Kinase 8 (CDK8) as a therapeutic target. It summarizes key experimental data, details relevant protocols, and illustrates critical pathways and workflows to support researchers in drug discovery and development.
Introduction: CDK8 - A Dual-Faced Transcriptional Regulator
Cyclin-Dependent Kinase 8 (CDK8) is a serine-threonine kinase that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] This complex is a crucial bridge between transcription factors and the core RNA polymerase II (Pol II) machinery, thereby regulating gene expression.[3][4] CDK8's role is multifaceted; it can act as both a positive and negative regulator of transcription depending on the cellular context.[3][5] Its overexpression and oncogenic activity have been identified in various cancers, including colorectal and breast cancer, often linked to the potentiation of pathways like Wnt/β-catenin.[3][6][7][8] However, it can also function as a tumor suppressor, for instance, by promoting the turnover of the Notch intracellular domain.[1][6] This dual functionality underscores the critical need for precise genetic validation to understand its context-dependent roles and therapeutic potential.
Genetic Validation Methodologies: A Comparative Overview
Genetic tools are indispensable for specifically interrogating the function of a target protein, minimizing the off-target effects often associated with small-molecule inhibitors. The primary methods for validating CDK8 include RNA interference (siRNA/shRNA) and CRISPR-Cas9 gene editing.
1. RNA Interference (siRNA & shRNA)
RNA interference utilizes small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to induce the degradation of target mRNA, leading to a transient or stable knockdown of the protein.[9][10] Studies using this approach have demonstrated that reducing CDK8 levels can impair cancer cell proliferation and survival.
-
Breast Cancer: In MDA-MB-231 and MCF-7 breast cancer cell lines, siRNA-mediated silencing of CDK8 led to a significant reduction in cell proliferation and migration.[9][10] Furthermore, the cells were arrested in the G0/G1 phase of the cell cycle.[9][10]
-
NFκB Pathway: In HEK293 cells, shRNA knockdown of CDK8, and particularly the combined knockdown of CDK8 and CDK19, significantly diminished the TNFα-induced transcription of NFκB target genes like CXCL1, CXCL2, and IL8.[11] This highlights the functional redundancy with its paralog, CDK19.
2. CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system allows for the permanent knockout of a gene, providing a more definitive assessment of its function. Genome-wide CRISPR screens are powerful tools for identifying genetic dependencies.
-
Sensitization to MEK Inhibitors: A genome-scale CRISPR-Cas9 screen in RAS-mutant neuroblastoma cells identified that the loss of CDK8 or its binding partner Cyclin C (CCNC) sensitizes these cells to MEK inhibitors like trametinib.[12] This suggests a combination therapy approach.
-
Synthetic Viability in BRCA2-Deficiency: In a CRISPR screen designed to find genes that rescue lethality from BRCA2 loss, knockout of components of the Mediator complex, including CDK8, CCNC, and MED12, improved the survival of BRCA2-deficient cells, particularly after treatment with PARP inhibitors.[13] This finding reveals a complex, context-specific role for CDK8 in DNA damage repair pathways.
Data Presentation: Comparing Genetic Perturbation Outcomes
The effects of genetically targeting CDK8 vary significantly across different cancer types and genetic backgrounds.
| Method | Cancer Model | Key Phenotypic Outcome | Supporting Evidence |
| siRNA Knockdown | Breast Cancer (MDA-MB-231, MCF-7) | Suppressed proliferation and migration; cell cycle arrest at G0/G1. | MTS assays, colony formation assays, transwell migration tests, and flow cytometry showed significant inhibition of cancer cell growth.[9][10] |
| shRNA Knockdown | Colon Cancer (HCT116) | Impaired induction of serum response genes; decreased RNAPII CTD phosphorylation (Ser2 & Ser5), leading to impaired transcriptional elongation. | Microarray analysis and Chromatin Immunoprecipitation (ChIP) assays demonstrated a role in transcriptional elongation rather than initiation.[14] |
| shRNA Knockdown | Human Embryonic Kidney (HEK293) | Partial decrease in TNFα-induced NFκB target gene expression; dual knockdown with CDK19 showed a much stronger effect. | qPCR analysis confirmed that both CDK8 and CDK19 are involved in NFκB-induced transcription, indicating redundancy.[11] |
| CRISPR-Cas9 Knockout | RAS-Mutant Neuroblastoma | Sensitization to MEK inhibitors (e.g., trametinib). | A genome-scale CRISPR screen identified CDK8 as a top hit for sensitizing cells to MEK inhibition.[12] |
| CRISPR-Cas9 Knockout | BRCA2-Deficient Cells (HEK293A) | Improved cell survival and resistance to PARP inhibitors. | A whole-genome CRISPR screen found that loss of CDK8 rescued the lethality caused by BRCA2 depletion.[13] |
| Methodology | Principle | Advantages | Disadvantages | Common Application for CDK8 |
| siRNA | Transient knockdown via mRNA degradation. | Rapid, cost-effective, suitable for high-throughput screens. | Transient effect, potential for off-target effects, variable knockdown efficiency. | Initial validation of CDK8's role in cell proliferation and survival in various cancer cell lines.[9][10] |
| shRNA | Stable knockdown via viral integration of an shRNA construct. | Stable, long-term suppression; can be used for in vivo studies. | Potential for off-target effects; insertional mutagenesis (rare). | Studying the long-term effects of CDK8 depletion on tumor growth and signaling pathways.[11][14] |
| CRISPR-Cas9 KO | Permanent gene disruption via DNA double-strand breaks. | Complete loss of function, highly specific, permanent. | Irreversible, potential for off-target cleavage, can be lethal if the gene is essential. | Unbiased genome-wide screens to identify synthetic lethal/viable interactions and mechanisms of drug resistance.[12][13] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological context of CDK8 is essential for understanding its role as a therapeutic target.
Caption: CDK8 function within the Mediator complex.
Caption: CDK8's role in the Wnt/β-catenin signaling pathway.
Caption: Workflow for a CRISPR-Cas9 knockout screen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: siRNA-Mediated Knockdown of CDK8 in Breast Cancer Cells
Objective: To transiently reduce CDK8 expression and assess the impact on cell proliferation.
Methodology (adapted from[9][10]):
-
Cell Culture: Culture MDA-MB-231 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Prepare two sets of transfection complexes: one with a validated CDK8-targeting siRNA pool and another with a non-targeting control siRNA.
-
For each well, dilute 50 pmol of siRNA and 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in 100 µL of serum-free medium.
-
Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown:
-
RT-qPCR: Harvest RNA from one set of wells, synthesize cDNA, and perform quantitative PCR using primers specific for CDK8 and a housekeeping gene (e.g., GAPDH) to confirm mRNA level reduction.
-
Western Blot: Lyse cells from another set of wells, quantify protein concentration, and perform SDS-PAGE followed by Western blotting using a primary antibody against CDK8 and a loading control (e.g., β-actin) to confirm protein level reduction.
-
-
Phenotypic Analysis (MTS Proliferation Assay):
-
At 24 hours post-transfection, re-seed 5,000 cells/well from the bulk transfected population into a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours post-reseeding), add 20 µL of MTS reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. Compare the absorbance values between CDK8-siRNA and control-siRNA treated cells.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for Drug Sensitization
Objective: To identify genes whose knockout sensitizes cancer cells to a specific drug, such as a MEK inhibitor.
Methodology (adapted from[12]):
-
Cell Line Preparation: Generate a stable cell line expressing the Cas9 nuclease (e.g., by lentiviral transduction and selection).
-
Lentiviral Library Production: Amplify a genome-scale sgRNA library (e.g., GeCKO v2) and package it into lentiviral particles. Titer the virus to determine the optimal multiplicity of infection (MOI).
-
Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (~0.3) to ensure that most cells receive only one sgRNA.
-
Maintain a cell count that ensures high library representation (e.g., >500 cells per sgRNA).
-
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Baseline Sample Collection: After selection, harvest a population of cells to serve as the baseline (T₀) reference for initial sgRNA distribution.
-
Drug Treatment:
-
Split the remaining cell population into two arms: a control arm treated with vehicle (e.g., DMSO) and an experimental arm treated with the drug of interest (e.g., a MEK inhibitor at a concentration that inhibits growth by ~20-30%).
-
Culture the cells for a sufficient period to allow for phenotypic selection (e.g., 14-21 days), passaging as needed while maintaining library representation.
-
-
Genomic DNA Extraction: Harvest cells from both the control and drug-treated arms at the end of the experiment. Extract high-quality genomic DNA.
-
sgRNA Sequencing:
-
Use a two-step PCR process to amplify the integrated sgRNA sequences from the genomic DNA.
-
Submit the PCR amplicons for next-generation sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the drug-treated sample versus the control sample. sgRNAs that are significantly depleted in the drug-treated arm relative to the control arm represent genes whose knockout confers sensitivity to the drug. These are identified as "hits."
-
Conclusion: An Evidenced-Based Perspective on Targeting CDK8
Genetic validation studies provide compelling, albeit complex, evidence for CDK8 as a therapeutic target. RNAi and CRISPR-based approaches have been instrumental in demonstrating its role in cancer cell proliferation, survival, and drug sensitivity.[9][12] However, the data also reveal significant context-dependency, where CDK8's function can switch from oncogenic to tumor-suppressive depending on the cellular background (e.g., BRCA2 status).[6][13] Furthermore, the functional redundancy between CDK8 and its paralog CDK19 is a critical consideration for therapeutic strategies, as targeting one may be compensated by the other.[11][15]
For drug development professionals, this guide highlights that a successful CDK8-targeting strategy will likely require:
-
Context-Specific Targeting: Identifying patient populations and tumor types where CDK8 is a clear oncogenic driver.
-
Addressing Redundancy: Considering the development of dual CDK8/CDK19 inhibitors, several of which are already in clinical trials, such as RVU120.[16][17][18]
-
Combination Therapies: Leveraging genetic validation data to design rational combination strategies, such as pairing CDK8 inhibitors with MEK inhibitors in RAS-mutant cancers.[12]
Objective, data-driven genetic validation remains the cornerstone for dissecting the complex biology of CDK8 and paving the way for effective and targeted cancer therapies.
References
- 1. Gene - CDK8 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide CRISPR screens reveal cyclin C as synthetic survival target of BRCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium | EMBO Reports [link.springer.com]
- 16. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. ascopubs.org [ascopubs.org]
- 18. onclive.com [onclive.com]
Reversing Sorafenib Resistance: A Comparative Analysis of CDK8-IN-11 Hydrochloride and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Sorafenib (B1663141), a multi-kinase inhibitor, has long been the standard first-line treatment for advanced hepatocellular carcinoma (HCC). However, the development of resistance significantly limits its clinical efficacy, creating an urgent need for novel therapeutic strategies. This guide provides a comparative analysis of a promising, yet not extensively studied, compound, CDK8-IN-11 hydrochloride, against other emerging alternatives in the context of overcoming sorafenib resistance. The comparison is built upon existing experimental data for CDK8 inhibitors and relevant alternatives in HCC, with a focus on the underlying molecular mechanisms, particularly the modulation of the STAT3 signaling pathway, a key driver of sorafenib resistance.
The Role of CDK8 and STAT3 in Sorafenib Resistance
Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, has been identified as a significant factor in HCC. Studies have shown that both CDK8 and CDK19 are overexpressed in HCC patients, and their high expression levels correlate with a poor prognosis.[1] Sorafenib itself is a multi-kinase inhibitor whose targets include CDK8.[1] This suggests that targeting CDK8 could be a viable therapeutic strategy for HCC.
A crucial mechanism underlying sorafenib resistance is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][4] Activated STAT3 promotes cancer cell proliferation, survival, and immune evasion.[4] Notably, sorafenib has been shown to decrease the phosphorylation of STAT3, but resistance can emerge through the reactivation of this pathway.[5] Therefore, inhibiting STAT3 signaling is a key strategy to overcome sorafenib resistance.
CDK8 is a known regulator of STAT3 transcriptional activities.[2] While direct experimental evidence for this compound in sorafenib-resistant HCC cells is limited, its known function as a CDK8 inhibitor suggests a strong potential to counteract sorafenib resistance by modulating STAT3 signaling.
Comparative Efficacy of Therapeutic Alternatives
The following tables summarize the experimental data for various compounds that have been investigated for their potential to overcome sorafenib resistance in HCC cell lines.
| Compound | Cell Line(s) | Reported IC50 | Key Findings | Reference |
| Sorafenib (Resistant Cells) | PLC/PRF/5-R | Not specified | Established a sorafenib-resistant cell line. | [2] |
| Huh7-R, Hep-G2-R | 21.28 µM, 22.14 µM | Established sorafenib-resistant cell lines. | ||
| Curcumol + Sorafenib | Huh7-R, Hep-G2-R | 17.00 µM, 13.76 µM | Curcumol potentiates the efficacy of sorafenib. | |
| LY3214996 + Sorafenib | Huh7R | Not specified | Increased anti-proliferation, anti-migration, and pro-apoptotic effects compared to sorafenib alone. | |
| STAT3 Inhibitor (S3i-201) + Sorafenib | Hep3B, Huh7, HepG2 | Not specified | Synergistically enhanced sorafenib-induced cell death. | [4] |
| STAT3 Inhibitor (OPB-111077) + Sorafenib | Sorafenib-resistant Huh7 | Not specified | Increased sensitivity of resistant cells to sorafenib. | [3] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: The IL-6/JAK/STAT3 signaling pathway and the inhibitory role of this compound.
Caption: Alternative signaling pathways implicated in sorafenib resistance.
Caption: A generalized experimental workflow for evaluating drug efficacy in sorafenib-resistant cells.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of sorafenib resistance.
Cell Culture and Establishment of Sorafenib-Resistant Cell Lines
-
Cell Lines: Human HCC cell lines such as Huh7, HepG2, and PLC/PRF/5 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cells: Sorafenib-resistant cell lines (e.g., Huh7-R, HepG2-R) are established by continuously exposing the parental cells to gradually increasing concentrations of sorafenib over several months.[2] The resistance is then confirmed by comparing the IC50 value of sorafenib in the resistant versus the parental cells.
Cell Viability Assay (CCK-8 or MTT)
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5x10³ to 8x10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., CDK8-IN-11, curcumol), sorafenib, or a combination of both for 24 to 72 hours.
-
Measurement: After the treatment period, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for 1-4 hours. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). Cell viability is calculated as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., total STAT3, p-STAT3, total AKT, p-AKT, total ERK, p-ERK, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: Cells are seeded and treated with the compounds of interest for a specified duration (e.g., 24 or 48 hours).
-
Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Sorafenib-resistant HCC cells (e.g., 1x10⁷ cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, sorafenib alone, test compound alone, and the combination of sorafenib and the test compound. The drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
While direct evidence for the efficacy of this compound in sorafenib-resistant HCC is still forthcoming, the strong mechanistic link between CDK8 and the STAT3 pathway—a key driver of resistance—positions CDK8 inhibitors as a highly promising therapeutic strategy. The available data on other compounds, such as the ERK inhibitor LY3214996 and various STAT3 inhibitors, demonstrate that targeting signaling pathways that are aberrantly activated in sorafenib-resistant cells is an effective approach. Future research should focus on directly evaluating this compound in sorafenib-resistant HCC models to quantify its efficacy and further elucidate its mechanism of action in this context. The detailed protocols provided in this guide offer a framework for such investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. IL-6/STAT3 Signaling Contributes to Sorafenib Resistance in Hepatocellular Carcinoma Through Targeting Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Plasticity Promotes Resistance to Sorafenib and Vulnerability to STAT3 Inhibition in Human Hepatocellular Carcinoma [mdpi.com]
- 4. Chemical and genetic inhibition of STAT3 sensitizes hepatocellular carcinoma cells to sorafenib induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of CDK8-IN-11: Hydrochloride Salt vs. Freebase
For Researchers, Scientists, and Drug Development Professionals
In the development of kinase inhibitors for therapeutic use, the physicochemical properties of the active pharmaceutical ingredient (API) are of paramount importance. The choice between a salt form, such as a hydrochloride, and the freebase can significantly impact the compound's stability, solubility, and bioavailability. This guide provides an objective comparison of the anticipated stability of CDK8-IN-11 hydrochloride salt versus its freebase form, based on established principles in medicinal chemistry and supported by standardized experimental protocols.
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator involved in various signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways. Its role in cancer and other diseases has made it an attractive target for therapeutic intervention. CDK8-IN-11 is a potent and selective inhibitor of CDK8. The selection of the optimal form of this inhibitor is a critical step in its development.
General Comparison of Physicochemical Properties
While specific experimental data for the stability of this compound versus its freebase is not publicly available, general principles of small molecule stability can provide valuable insights. Hydrochloride salts of basic compounds like many kinase inhibitors are often favored in drug development for their improved properties over the freebase form.
| Property | This compound Salt (Anticipated) | CDK8-IN-11 Freebase (Anticipated) | Rationale |
| Chemical Stability | Generally higher | More susceptible to degradation | The protonated amine in the hydrochloride salt is less prone to oxidation and other degradation pathways compared to the lone pair of electrons on the nitrogen in the freebase.[1] |
| Physical Stability | Crystalline solid with a higher melting point | May be less crystalline or have a lower melting point | Salt formation often leads to a more stable crystal lattice. |
| Solubility | Higher aqueous solubility | Lower aqueous solubility | The ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water.[1] |
| Hygroscopicity | May be more hygroscopic | Generally less hygroscopic | The tendency to absorb moisture from the air can be a disadvantage of some salt forms, potentially impacting stability and handling. |
| Shelf-life | Generally longer | Potentially shorter | Improved chemical and physical stability typically translates to a longer shelf-life.[1] |
| Handling | Easier to handle due to solid, crystalline nature | May be more challenging to handle if amorphous or oily | Crystalline solids are generally easier to weigh and formulate. |
Signaling Pathway of CDK8
CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. It can act as both a positive and negative regulator of transcription, influencing a variety of signaling pathways implicated in cell proliferation and survival.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound salt versus its freebase, a series of standardized stability studies should be conducted. These studies are essential for establishing the shelf-life and appropriate storage conditions for the API.
Long-Term and Accelerated Stability Studies
These studies are performed according to the International Council for Harmonisation (ICH) guidelines.
-
Objective: To evaluate the thermal stability and sensitivity to moisture of the API under various storage conditions over time.
-
Methodology:
-
Store samples of both the hydrochloride salt and the freebase in controlled environment chambers at specified temperature and relative humidity (RH) conditions.
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for degradation products and changes in physical and chemical properties.
-
Analytical methods typically include High-Performance Liquid Chromatography (HPLC) for potency and impurity profiling, mass spectrometry (MS) for identification of degradants, and powder X-ray diffraction (PXRD) to assess solid-state form changes.
-
Forced Degradation (Stress) Studies
These studies are designed to identify potential degradation products and pathways.
-
Objective: To investigate the intrinsic stability of the molecule by subjecting it to stress conditions that are more severe than those used in accelerated stability studies.[2]
-
Methodology:
-
Expose solutions or solid samples of both the hydrochloride salt and the freebase to various stress conditions.
-
Acid/Base Hydrolysis: Treat with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80°C).
-
Photostability: Expose the sample to light of a specified intensity and wavelength.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be reliably detected.[2]
-
Conclusion
Based on established principles in pharmaceutical sciences, the hydrochloride salt of CDK8-IN-11 is anticipated to offer superior stability, solubility, and handling properties compared to its freebase form. This makes the salt form a more promising candidate for further drug development. However, this is a generalized assessment. Rigorous experimental stability testing, following standardized protocols such as those outlined by the ICH, is imperative to definitively characterize and compare the stability profiles of the this compound salt and its freebase. The resulting data will be crucial for selecting the optimal form of the API to advance into preclinical and clinical development, ensuring a safe, effective, and stable therapeutic product.
References
Safety Operating Guide
Proper Disposal of CDK8-IN-11 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of CDK8-IN-11 hydrochloride, a potent and selective CDK8 inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of potent small molecule kinase inhibitors.
All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste.
Summary of Key Disposal Principles
Due to the lack of a specific safety data sheet, a quantitative summary is based on data for similar CDK inhibitors. The fundamental principle is to handle all forms of this compound waste as hazardous.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired CDK8-IN-11 HCl | Dispose of as hazardous chemical waste. Do not mix with other waste streams unless compatible. |
| Contaminated Labware | Place in a designated, sealed, and clearly labeled hazardous waste container. This includes vials, pipette tips, gloves, and any other contaminated disposables. |
| Solutions containing CDK8-IN-11 HCl | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not dispose of down the drain. |
Experimental Protocols
Decontamination Procedure:
For surfaces and equipment that have come into contact with this compound, a standard decontamination procedure should be followed. This typically involves:
-
Wiping the surface with a solvent such as 70% ethanol (B145695) to dissolve the compound.
-
Following with a laboratory cleaning agent to remove the solvent and any remaining residue.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all unused or expired solid this compound directly into a designated hazardous waste container.
-
Collect all contaminated disposable labware, such as pipette tips, vials, and gloves, in the same container.
-
The container must be durable, sealable, and clearly labeled as "Hazardous Waste" with "this compound" listed as a constituent.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is kept tightly sealed when not in use.
-
Clearly label the container with "Hazardous Waste" and list all chemical components, including "this compound" and the solvent(s) used.
-
3. Labeling:
Accurate labeling is critical for safe disposal. All hazardous waste containers must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date when waste was first added to the container.
4. Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this waste through standard municipal trash or sewer systems.[1]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling CDK8-IN-11 hydrochloride
Essential Safety and Handling Guide for CDK8-IN-11 Hydrochloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a potent and selective CDK8 inhibitor, stringent adherence to safety protocols is mandatory to mitigate potential health risks.[1]
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on the nature of similar chemical compounds, it should be handled with care. The following personal protective equipment is recommended to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection.[2][3] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement.[2] A face shield should be worn when a splash hazard exists.[2] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential contamination.[2][4] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator with an appropriate filter (e.g., N95 or P3) if dust may be generated or when working outside a ventilated enclosure.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Weighing and Aliquoting : When handling the solid compound, perform these tasks within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] Use dedicated, clean spatulas and weigh boats.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Administration (In-Vitro/In-Vivo) : For in-vitro and in-vivo dosing, wear appropriate PPE to prevent skin and eye contact.[3] If there is a risk of aerosol generation, conduct the procedure within a biological safety cabinet or a chemical fume hood.[3]
-
Spill Cleanup : In case of a spill, evacuate the area. Wear the appropriate PPE for cleanup, including respiratory protection.[3] Cover the spill with an absorbent material, working from the outside in, and collect all contaminated materials in a designated hazardous waste container.[3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[2] This includes contaminated gloves, gowns, and weigh boats.[3] |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[2][3] |
Experimental Protocols and Data
CDK8-IN-11 is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] The following sections provide an overview of a typical experimental workflow to evaluate the effect of a CDK8 inhibitor and a summary of its known activity.
Experimental Workflow: Evaluation of a CDK8 Inhibitor in a Cell-Based Assay
Caption: A typical experimental workflow for evaluating CDK8-IN-11 in a cell-based assay.
Quantitative Data Summary
| Parameter | Value/Effect | Cell Line/Model |
| IC₅₀ | 46 nM | CDK8 enzyme assay |
| Cell Proliferation | Inhibition observed in HCT-116, HHT-29, SW480, CT-26, GES-1 cells (0-50 μM, 48h).[1] | HCT-116, HHT-29, SW480, CT-26, GES-1 |
| STAT1 Phosphorylation | Inhibits phosphorylation of STAT1 at Ser727 (0-4 μM, 48h).[1] | HCT-116 |
| Wnt/β-catenin Signaling | Suppresses canonical Wnt/β-catenin signaling and deregulates β-catenin-mediated transcription (0-4 μM, 24h).[1] | HCT-116 |
| Cell Cycle | Increases the number of cells in the G1 phase (0.5-2 μM, 48h).[1] | HCT-116 |
| In Vivo Efficacy | Reduced tumor volume and levels of β-catenin and c-Myc in a mouse xenograft model (10 mg/kg, p.o.).[1] | ICR mice with HCT-116 xenografts |
CDK8 Signaling Pathway
CDK8 is a component of the Mediator complex and acts as a transcriptional regulator in several key signaling pathways implicated in cancer, including the Wnt/β-catenin pathway.[6][7] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to the activation of genes involved in cell proliferation.[6] CDK8 can act as a coactivator in this pathway.[6]
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of CDK8-IN-11.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
